Product packaging for Topotecan(Cat. No.:CAS No. 123948-87-8)

Topotecan

Número de catálogo: B1662842
Número CAS: 123948-87-8
Peso molecular: 421.4 g/mol
Clave InChI: UCFGDBYHRUNTLO-QHCPKHFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Contextualization as a DNA Topoisomerase I Inhibitor in Cancer Therapy

Topotecan exerts its cytotoxic effects by targeting DNA topoisomerase I, a critical nuclear enzyme involved in DNA replication and transcription. nih.govmdpi.com Topoisomerase I alleviates torsional strain in the DNA double helix by inducing reversible single-strand breaks, allowing the DNA to unwind. wikipedia.orgdrugbank.com After the strain is relieved, the enzyme re-ligates the broken DNA strand. nih.gov

The mechanism of action for this compound involves its stabilization of the covalent complex formed between topoisomerase I and DNA, often referred to as the "cleavable complex". nih.govbiochempeg.com this compound binds to this complex, preventing the re-ligation of the single-strand break. wikipedia.orgdrugbank.com This action traps the enzyme on the DNA. When a DNA replication fork collides with this trapped complex, it leads to the generation of irreversible and lethal double-stranded DNA breaks. wikipedia.orgresearchgate.net As mammalian cells are not able to efficiently repair these double-strand breaks, their accumulation triggers a cascade of events leading to programmed cell death, or apoptosis, primarily during the S-phase of the cell cycle. wikipedia.orgdrugbank.com

This compound exists in a pH-dependent equilibrium between an active lactone form and an inactive open-ring carboxylate form. nih.govdrugbank.com The closed lactone ring is essential for its biological activity, as this form intercalates between the DNA base pairs at the site of cleavage, physically preventing the resealing of the DNA strand. wikipedia.orgdrugbank.com

Key Characteristics of this compound
CharacteristicDescription
Chemical ClassCamptothecin (B557342) analog, Topoisomerase I Inhibitor wikipedia.orgnih.gov
Mechanism of ActionInhibits DNA topoisomerase I by stabilizing the enzyme-DNA cleavable complex, preventing DNA re-ligation. nih.govdrugbank.com
Cell Cycle SpecificityMost active during the S-phase (DNA synthesis) of the cell cycle. drugbank.com
Primary Cellular EffectInduces lethal double-strand DNA breaks, leading to apoptosis. wikipedia.orgresearchgate.net
Active FormUndergoes reversible, pH-dependent hydrolysis; the lactone form is pharmacologically active. nih.govdrugbank.com

Historical Perspective of Camptothecin Derivatives in Antineoplastic Drug Discovery

The development of this compound is rooted in the discovery of its parent compound, camptothecin. nih.gov In 1966, Drs. Monroe E. Wall and Mansukh C. Wani isolated camptothecin from the bark and stem of the Camptotheca acuminata tree, native to China, as part of a large-scale screening of natural products for anticancer activity by the National Cancer Institute. nih.govacs.orgwikipedia.org

Initial preclinical studies showed that camptothecin possessed potent anti-tumor activity. biochempeg.com However, early clinical trials in the 1970s were suspended due to the compound's significant drawbacks, including poor water solubility and unpredictable, severe toxicities. nih.govcore.ac.uk For nearly a decade, research into camptothecin as a viable cancer treatment languished. acs.org

Interest in camptothecin was reignited in 1985 with the pivotal discovery of its unique mechanism of action: the inhibition of DNA topoisomerase I. biochempeg.comacs.org This finding clarified that camptothecin was not just another cytotoxic agent but the first identified inhibitor of this crucial enzyme, stimulating a new wave of research. biochempeg.comnih.gov The focus shifted to synthesizing derivatives, or analogs, of camptothecin that could retain its potent anticancer mechanism while overcoming its pharmacological limitations. nih.govnih.gov This led to the development of this compound and Irinotecan (B1672180), two semi-synthetic analogs designed for improved water solubility and a more favorable clinical profile. nih.govnbinno.com These first-generation derivatives validated topoisomerase I as a therapeutic target and have since become established components in the treatment of various cancers. nbinno.com

Timeline of Camptothecin and Derivative Development
DateKey Event
1966Camptothecin is first isolated from Camptotheca acuminata by M.E. Wall and M.C. Wani. wikipedia.org
Early 1970sInitial clinical trials with camptothecin are halted due to poor solubility and severe toxicity. nih.govcore.ac.uk
1985The mechanism of action is identified; camptothecin is found to be a topoisomerase I inhibitor, renewing research interest. biochempeg.comacs.org
1990sWater-soluble, semi-synthetic derivatives, including this compound and Irinotecan, are successfully developed and enter clinical use. biochempeg.comnbinno.com
1996This compound is approved by the FDA for therapeutic use. creative-biolabs.combiochempeg.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23N3O5 B1662842 Topotecan CAS No. 123948-87-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFGDBYHRUNTLO-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042685
Record name Topotecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Topotecan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.61e-01 g/L
Record name Topotecan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01030
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Topotecan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

123948-87-8, 119413-54-6
Record name Topotecan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123948-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Topotecan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123948878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Topotecan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01030
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name topotecan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=641007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Topotecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethyl-4,9-dihydroxy-10-[(dimethylamino)methyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione;
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOPOTECAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M7YKX2N15
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Topotecan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8213
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Topotecan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

213-218 °C, 213 - 218 °C
Record name Topotecan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01030
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Topotecan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular and Cellular Mechanisms of Action

Topoisomerase I Interaction and Cleavable Complex Stabilization Research

Topotecan exerts its anti-cancer activity by specifically targeting and inhibiting topoisomerase I ncats.iopatsnap.com. The drug stabilizes the transient "cleavable complex" formed between Topo I and DNA, thereby preventing the crucial religation of the DNA strand europa.euncats.iodrugbank.comnih.govpatsnap.commdpi.comaacrjournals.orgnih.govplos.org. This stabilization leads to the accumulation of Topo I-DNA covalent complexes, which represent a distinct form of DNA damage europa.euncats.iodrugbank.comnih.govpatsnap.commdpi.comaacrjournals.orgnih.govplos.org.

This compound intercalates into the DNA at the specific site of the Topo I-induced single-strand break ncats.iodrugbank.compatsnap.comnih.govresearchgate.netaksci.compnas.orgresearchgate.net. This intercalation facilitates the formation of a stable ternary complex composed of DNA, the Topo I enzyme, and this compound itself ncats.iodrugbank.comnih.govpatsnap.comnih.govnih.govplos.orgnih.govresearchgate.netaksci.compnas.orgresearchgate.net. Within this complex, this compound mimics a DNA base pair and positions itself by intercalating between the upstream (−1) and downstream (+1) base pairs at the cleavage site ncats.iodrugbank.comresearchgate.netaksci.compnas.org. This intercalation physically displaces the downstream DNA, thereby preventing the religation of the cleaved strand ncats.iodrugbank.comresearchgate.netaksci.compnas.org. Molecular dynamics simulations have elucidated this mechanism further, showing that this compound maintains the catalytic residue Lys532 at a distance from the DNA, rendering it unable to participate in the religation reaction nih.govplos.org. Furthermore, specific amino acid residues within the Topo I enzyme, including Lys532, Asp533, Asn722, and Arg364, along with adjacent DNA bases, contribute to the stabilization of this critical ternary complex through the formation of hydrogen bonds and hydrophobic interactions nih.govnih.govplos.orgnih.govpnas.orgresearchgate.net.

This compound exists in a pH-dependent equilibrium between its closed lactone form and its open carboxylate form europa.eudrugbank.comnih.govnih.govresearchgate.net. Research indicates that only the lactone form of this compound is pharmacologically active and capable of effectively inhibiting Topo I europa.eudrugbank.comnih.govnih.govresearchgate.net. The lactone ring can undergo a reversible pH-dependent hydrolysis, leading to the formation of the inactive carboxylate derivative, with the open form becoming more prevalent at higher pH levels (e.g., above pH 9) europa.eudrugbank.comnih.gov. Studies suggest that the active lactone form establishes a stable hydrogen bond bridge between this compound and DNA, specifically involving Lys532 nih.govresearchgate.net. The presence of the active drug also induces an additional stable interaction between DNA and protein residues, where Asn722 acts as a bridge, thereby increasing the binding affinity of DNA for Topo I and further slowing the release of DNA nih.gov. Interestingly, despite the general understanding that only the lactone form is active, both the lactone and carboxylate forms have been co-crystallized at the same location within the DNA/Topo I complex, although their inhibitory activities differ nih.govpnas.orgresearchgate.net.

DNA Damage Induction and Cellular Consequences

This compound's primary mechanism involves stabilizing Topo I-mediated DNA single-strand breaks (SSBs) europa.euncats.iodrugbank.compatsnap.commdpi.comaacrjournals.orgwhiterose.ac.uk. These SSBs, when isolated, are typically not sufficient to induce cell death europa.eu. However, during the critical process of DNA replication, the cellular replication machinery frequently collides with these stabilized cleavage complexes ncats.iodrugbank.compatsnap.comaacrjournals.orgnih.govplos.orgwhiterose.ac.uknih.govresearchgate.net. This collision is a pivotal event, as it results in the conversion of the relatively benign single-strand breaks into more deleterious and lethal double-strand breaks (DSBs) europa.euncats.iodrugbank.compatsnap.commdpi.comaacrjournals.orgplos.orgwhiterose.ac.uknih.govresearchgate.netresearchgate.netaacrjournals.org. Double-strand breaks are considered one of the most severe forms of DNA damage due to their potential to cause chromosomal fragmentation and cell death if not effectively repaired patsnap.comresearchgate.net. Mammalian cells are often unable to efficiently repair these extensive DSBs, which ultimately triggers irreversible cell cycle arrest and programmed cell death (apoptosis) ncats.iodrugbank.compatsnap.com. The induction of phosphorylated H2AX (γH2AX) serves as a well-established marker for DNA damage, particularly DSBs nih.govresearchgate.netaacrjournals.orggenapp.banih.gov. Studies consistently report an increased formation of DNA single-strand breaks and a significant increase in γH2AX levels upon this compound treatment, confirming the extensive DNA damage induced by the drug aacrjournals.orgnih.govresearchgate.netaacrjournals.orggenapp.ba.

The cytotoxic mechanism of this compound is largely dependent on the S-phase of the cell cycle, indicating that its effects are primarily triggered by a collision between the DNA replication fork and the this compound-stabilized cleavable complex ncats.iodrugbank.comaacrjournals.orgnih.govplos.orgaksci.comnih.gov. This collision leads to the blockage of replication fork movement, a critical step in the perpetuation of DNA damage, and ultimately results in the formation of lethal double-strand breaks ncats.iodrugbank.compatsnap.comaacrjournals.orgnih.govplos.orgwhiterose.ac.uknih.gov. Replication stress, which can arise from various obstacles including Topo I-DNA complexes, can cause replication forks to slow down, stall, or even collapse mdpi.comaacrjournals.orgembopress.org. When replication forks collapse, the single-stranded DNA stretches found at these stressed forks are converted into DNA double-strand breaks, and the replication fork loses its capacity to synthesize DNA aacrjournals.org. The formation of the this compound-Topo I-DNA ternary complex physically interferes with the progression of the moving replication fork, leading to replication arrest and the induction of lethal double-stranded breaks in the DNA ncats.iodrugbank.comaksci.com. Research utilizing 5-ethynyl-2′-deoxyuridine (EdU) as a DNA precursor has directly demonstrated that only DNA replicating cells show the induction of γH2AX, a marker for DSBs, and a strong correlation (r = 0.86) exists between DNA replication and the formation of DSBs following this compound treatment nih.govnih.gov. This evidence strongly supports the notion that replication fork collision with this compound-stabilized Topo I-DNA complexes is the primary cause of DSB induction by the drug nih.govnih.gov.

Cell Cycle Perturbations and S-Phase Specificity Research

This compound is generally considered an S-phase specific anticancer agent, implying that cancer cells not actively replicating DNA might exhibit resistance to the drug's effects ncats.iodrugbank.comaacrjournals.orgaksci.comnih.govresearchgate.netnih.govresearchgate.netopen.ac.uk. However, detailed research has revealed that this compound differentially targets cells across various phases of the cell cycle, including G1, S, and G2 nih.govresearchgate.net. Studies using time-lapse microscopy have shown that this compound effectively prevents mitosis in cells initially in S-phase and G1-phase nih.govresearchgate.netnih.gov. The half-maximal effects (concentrations required to prevent 50% of mitoses) were observed at 0.14 µM for S-phase cells and 0.96 µM for G1 cells, indicating that G1 cells are approximately seven-fold less sensitive to this compound than S-phase cells in terms of mitotic inhibition nih.govresearchgate.netnih.gov. Notably, no dose of this compound completely prevented mitosis among G2-phase cells, with approximately half of the cells originating from G2 continuing to divide even at saturating drug concentrations (half-maximal effect at 0.31 µM) nih.govresearchgate.netnih.gov. This suggests a clear route for cell cycle-mediated drug resistance in G2 cells nih.govresearchgate.net. Furthermore, this compound has been shown to induce and activate p53 across all cell cycle phases (pan-cycle induction) nih.govresearchgate.net. The wild-type p53-dependent induction of cytoprotective autophagy has also been identified as a cellular response that can influence cellular sensitivity to this compound plos.org.

Table 1: this compound's Differential Impact on Cell Cycle Phases (Half-Maximal Effects on Mitosis Prevention)

Cell Cycle PhaseHalf-Maximal Effect Concentration (µM)Relative Sensitivity (vs. S-Phase)
S-Phase0.14 nih.govresearchgate.netnih.gov1 (Reference)
G1-Phase0.96 nih.govresearchgate.netnih.gov~0.15 (7-fold less sensitive)
G2-Phase0.31 nih.govresearchgate.netnih.gov~0.45 (Many resistant cells)

Preclinical Investigations

In Vivo Efficacy Studies in Orthotopic and Xenograft Models

Investigations in Colorectal Cancer Models, including Metastasis Studies

Preclinical studies have investigated topotecan's activity in colorectal cancer (CRC) models, including its impact on metastasis. This compound has demonstrated antitumor activity in these models, causing significant growth delay of xenografts. nih.gov Some studies have shown that this compound had superior activity in Lewis lung carcinoma and B16 melanoma models and was the only compound among camptothecin (B557342) derivatives that induced regressions in a lung tumor model. eur.nl In murine colon tumor 51 models, this compound, camptothecin, and 9-amino-camptothecin produced comparable extensive tumor growth delays. eur.nl

Orthotopic mouse models of colon cancer, where human colon cancer cell lines are injected into the caecal wall of immunodeficient mice, have been established to study spontaneous metastasis at clinically relevant rates. bmj.combmj.comnih.gov In such models, metronomic oral this compound significantly prolonged survival and reduced metastatic spread in both primary and adjuvant treatment protocols. bmj.comnih.govresearchgate.net For instance, in a study using HT29 human colon cancer cells orthotopically injected into mice, metronomic this compound monotherapy or combination therapy with pazopanib (B1684535) significantly reduced primary tumor weights and metastatic spread, including hepatic metastases. researchgate.net

It has also been observed that orthotopic and subcutaneous xenograft models can show differing sensitivities to chemotherapeutic agents, suggesting the importance of the microenvironment for both disease progression and therapeutic response. nih.gov For example, subcutaneous tumors in colon cancer models showed exaggerated sensitivity to treatment with delayed tumor growth and increased survival, but no metastatic spread, whereas intrasplenic cell injection resulted in rapid and extensive but artefactual metastasis. bmj.comnih.gov

In combination studies, treatment of human GEO colon adenocarcinoma xenograft models with either this compound or the anti-epidermal growth factor receptor monoclonal antibody IMC-C225 alone was ineffective in controlling tumor growth. However, their combined treatment resulted in significant suppression of tumor growth, almost complete tumor regression, and a notable survival advantage. aacrjournals.org

Glioblastoma Models and Localized Delivery Approaches

This compound has shown significant activity against glioblastoma (GBM) in both in vitro and subcutaneous xenograft models. oup.com Glioblastomas are locally invasive tumors that rarely metastasize, making local drug delivery strategies a promising avenue for treatment. medrxiv.orgnih.gov Convection-enhanced delivery (CED) is a method that delivers high concentrations of therapeutic compounds directly into the brain, circumventing blood-brain barrier limitations and avoiding systemic toxicity. medrxiv.orgnih.govmedrxiv.org

Preclinical studies in rat glioma models using locally delivered this compound via CED have demonstrated improved survival when the infusion duration was extended. This prolonged infusion allows more tumor cells to cycle through the vulnerable S-phase, where this compound exerts its cytotoxic effects. medrxiv.orgnih.govmedrxiv.orgnih.gov For instance, rats treated with 7 days of this compound CED showed a 1.7-fold increase in median survival compared to those treated for 4 days. nih.gov this compound delivered by CED has been shown to inhibit tumor proliferation and prolong survival in preclinical murine glioma models. researchgate.net

In a study evaluating this compound against embryonal tumors with multilayered rosettes (ETMR) xenograft mice, monotherapy with this compound led to a temporary response in tumor growth and a significant increase in survival. oup.com Furthermore, multi-agent treatment regimens combining this compound with other agents like methotrexate (B535133) and vincristine (B1662923) further increased tumor growth response and survival compared to single treatments. oup.com this compound was found to be a better choice than doxorubicin (B1662922) in a multimodal ETMR treatment. oup.com

Antileukemic Activity Research in Pediatric and Adult Acute Lymphoblastic Leukemia Xenografts

This compound has demonstrated significant antileukemic activity against both pediatric and adult acute lymphoblastic leukemia (ALL) in preclinical settings. nih.gov The Pediatric Preclinical Testing Program (PPTP) evaluated this compound against its in vitro panel of cell lines and in vivo xenograft solid tumor and ALL panels. nih.gov this compound inhibited cell growth in vitro with IC50 values ranging from 0.71 nM to 489 nM. nih.gov

In in vivo studies, this compound significantly increased event-free survival (EFS) in all 8 of the ALL xenografts tested. nih.gov For the ALL panel, two xenografts maintained complete responses (CRs), three achieved CRs, and two showed partial responses (PRs). nih.gov These results indicate broad activity of this compound against ALL xenografts, with significant tumor growth delay. nih.gov

Impact of Administration Schedules on Preclinical Efficacy

The efficacy of this compound is highly schedule-dependent, with preclinical studies consistently showing that protracted exposure often yields superior antitumor effects compared to intermittent, higher-dose schedules. eur.nlnih.govaacrjournals.orgaacrjournals.orgcancernetwork.comaacrjournals.org

Research into Prolonged Exposure vs. Intermittent Schedules

Preclinical research has extensively investigated the impact of administration schedules on this compound's efficacy. Studies using human colon adenocarcinomas and rhabdomyosarcomas xenografts showed that protracted this compound therapy, administered daily for 5 days over three consecutive weeks, resulted in greater antitumor efficacy than more intense schedules (e.g., every 4 days for four doses). aacrjournals.org This suggests a relationship between the duration of drug administration and tumor response. aacrjournals.org

Furthermore, increasing dose intensity beyond a certain threshold in these preclinical models did not offer additional antitumor benefits but led to increased toxicity. aacrjournals.org Oral administration for 3 weeks (2 mg/kg per dose) resulted in complete regression of all six lines of rhabdomyosarcoma xenografts, with two lines maintaining complete regression for at least 20 weeks. nih.gov

In a study evaluating this compound against a panel of 21 human tumor xenografts, including colon adenocarcinomas, rhabdomyosarcomas, and pediatric brain tumors, prolonged schedules of daily administration were found to be either equi-effective or more efficacious than more intense, shorter schedules. duke.edu For instance, this compound caused complete regression of all tumors in four out of six rhabdomyosarcoma lines evaluated. duke.edu

Tumor Type (Xenograft)Administration ScheduleObserved EfficacyReference
Human Colon AdenocarcinomasDaily for 5 days, 3 consecutive weeksGreater antitumor efficacy than intense schedules aacrjournals.org
RhabdomyosarcomasDaily for 5 days, 3 consecutive weeksGreater antitumor efficacy than intense schedules aacrjournals.org
Rhabdomyosarcoma XenograftsOral, 2 mg/kg per dose, 3 weeks (some up to 20 weeks)Complete regression in all 6 lines (2 maintained for ≥20 weeks) nih.gov
Colon Tumor Lines (8 evaluated)Oral gavage, 5 days/week for 12 weeks (MTD 1.5 mg/kg/dose)High frequency of objective regressions in 1/8 lines duke.edu
Rhabdomyosarcoma Xenografts (6 evaluated)Oral gavage, 5 days/week for 12 weeks (MTD 1.5 mg/kg/dose)Complete regression in 4/6 lines duke.edu
Brain Tumor Xenografts (3 evaluated)Oral gavage, 5 days/week for 12 weeks (MTD 1.5 mg/kg/dose)Complete regression in 1/3 lines duke.edu

Metronomic Dosing Regimen Investigations

Metronomic chemotherapy involves the frequent, regular administration of low doses of chemotherapeutic drugs without prolonged drug-free "holidays." nih.gov This strategy has garnered interest due to its promising activity in various preclinical models. nih.gov Oral this compound has been identified as an ideal agent for metronomic chemotherapy regimens, particularly those involving prolonged daily therapy. bmj.comnih.gov

Preclinical evidence suggests the superiority of daily oral low-dose this compound compared to intermittent intravenously injected this compound in human tumor xenograft models. nih.gov This approach has shown excellent antitumor activity, which can be significantly enhanced when combined with antiangiogenic drugs like pazopanib. nih.govoncotarget.com For example, in a preclinical model of advanced ovarian cancer, low-dose metronomic oral this compound showed excellent antitumor activity, with 100% survival after six months of continuous therapy when combined with pazopanib. nih.gov

In pediatric xenograft models, the antitumor activity of this compound is enhanced by low-dose protracted schedules. nih.gov Metronomic this compound has also been shown to significantly suppress neuroblastoma xenograft growth, reduce tumor vascularization, and increase apoptosis of neuroblastoma cells. mdpi.com The combination of metronomic this compound with pazopanib has demonstrated potential synergy in preclinical models of adult malignancies, as well as in pediatric models of neuroblastoma, osteosarcoma, and rhabdomyosarcoma. oncotarget.comscholaris.ca

Preclinical Pharmacokinetic-Pharmacodynamic Modeling of Hematologic Effects

Preclinical pharmacokinetic-pharmacodynamic (PK/PD) modeling has been utilized to understand the relationship between this compound systemic exposure and its hematologic effects, particularly myelosuppression. The antitumor effects of this compound have been clearly related to this compound lactone systemic exposure, expressed as the Area Under the Curve (AUC). aacrjournals.org

Results from preclinical studies suggest that the antitumor activity of this compound follows a steep systemic exposure-antitumor response curve, where a reduction in this compound plasma systemic exposure by as little as 50% can lead to a complete loss of antitumor activity. aacrjournals.org This highlights the importance of maintaining adequate systemic exposure for efficacy.

While specific detailed data tables on PK/PD modeling of hematologic effects were not extensively found in the immediate search results, the literature emphasizes that protracted this compound administration has been associated with normal tissue toxicity, such as myelosuppression. aacrjournals.org This underscores the narrow therapeutic window that exists between the systemic exposure required for antitumor effect and that which leads to toxicity. aacrjournals.org Mathematical models provide guidance in developing chemotherapeutic schedules to maximize efficacy while managing toxicity. aacrjournals.org

For instance, studies have shown that in children, myelosuppression was the primary toxicity of this compound when administered as short infusions, and significant interpatient variability in this compound clearance was observed, leading to a wide range in this compound AUC. aacrjournals.org This variability further supports the need for PK/PD modeling to individualize dosing and optimize outcomes.

Clinical Research and Therapeutic Efficacy Research Focus

Phase I Clinical Investigations

Phase I clinical trials of topotecan have been instrumental in characterizing its dose-limiting toxicities, evaluating its pharmacodynamic effects, and investigating schedule dependencies for both monotherapy and combination regimens.

In various Phase I studies, myelosuppression, particularly neutropenia and thrombocytopenia, has consistently been identified as the primary dose-limiting toxicity (DLT) of this compound. researchgate.netaacrjournals.orgtandfonline.comaacrjournals.org For instance, in a study of pediatric patients receiving this compound as a 21-day continuous infusion, myelosuppression was the DLT at 0.4 mg/m²/day. aacrjournals.org Similarly, in a Phase I study evaluating this compound administered every two weeks in patients with refractory solid tumors, grade 3/4 neutropenia and fatigue were observed as DLTs, with 1.1 mg/m² for three consecutive days every two weeks being the recommended dose for future Phase II studies. researchgate.net

When this compound was combined with other agents, DLTs often remained hematological. In a trial combining this compound with docetaxel (B913), febrile neutropenia was the main DLT, with the maximum tolerated dose (MTD) established at docetaxel 25 mg/m² and this compound 3 mg/m² administered weekly. tandfonline.com In a Phase I trial combining this compound with the PARP inhibitor ABT-888 (veliparib), significant myelosuppression necessitated dose reductions of this compound, leading to an established MTD of this compound 0.6 mg/m²/day and ABT-888 10 mg BID on days 1-5 of 21-day cycles. nih.govnih.govilo.org Oral formulations of this compound have also been studied, with gastrointestinal toxicities such as nausea, vomiting, and diarrhea identified as DLTs at higher doses, while myelosuppression was noted but not considered dose-limiting in some oral regimens. aacrjournals.org

Table 1: Summary of Dose-Limiting Toxicities (DLTs) in Select this compound Phase I Studies

Study PopulationThis compound Schedule/DoseCombination Agent (if any)Primary DLT(s)Recommended MTD/Schedule
Pediatric Recurrent Solid Tumors aacrjournals.org21-day continuous infusionMonotherapyMyelosuppression (neutropenia/thrombocytopenia)0.3 mg/m²/day
Refractory Solid Tumors researchgate.net3 consecutive days every 2 weeksMonotherapyGrade 3/4 Neutropenia, Grade 3 Fatigue1.1 mg/m² for 3 days every 2 weeks
Solid Tumors & Lymphomas nih.govnih.govilo.orgDays 1-5 of 21-day cyclesABT-888 (Veliparib)MyelosuppressionThis compound 0.6 mg/m²/day + ABT-888 10 mg BID (Days 1-5)
Solid Tumors tandfonline.comWeeklyDocetaxelFebrile NeutropeniaDocetaxel 25 mg/m² + this compound 3 mg/m² (weekly)
Hematological Malignancies aacrjournals.org5 days on/2 days off for 3 weeks (oral)Monotherapy (oral)Nausea/Vomiting, Diarrhea1.4 mg/m²/day (oral)

Pharmacodynamic evaluations have been conducted to understand the mechanistic effects of this compound, particularly in combination therapies. In a Phase I trial of ABT-888 (veliparib) with this compound in adults with refractory solid tumors and lymphomas, researchers assessed levels of poly(ADP-ribose) (PAR) and the DNA damage marker γH2AX. nih.govnih.govilo.orgresearchgate.net A significant reduction in PAR levels (over 75% in tumor biopsies and over 50% in peripheral blood mononuclear cells [PBMCs]) was observed after administration of ABT-888, indicating PARP inhibition. nih.govnih.govilo.orgaacrjournals.org Increases in γH2AX response were also noted in circulating tumor cells (CTCs) and PBMCs from patients receiving the combination, demonstrating a mechanistic interaction where PARP inhibition modulated the capacity to repair topoisomerase I-mediated DNA damage. nih.govnih.govilo.orgresearchgate.net this compound did not appear to alter the pharmacokinetics or PARP inhibitory ability of ABT-888. nih.govnih.govaacrjournals.org

The cytotoxic effects of this compound are known to be schedule-dependent. In vitro studies have shown that a 24-hour exposure to this compound results in a steep concentration-response curve without a plateau, unlike a 1-hour exposure which exhibits a phase-specific cell killing curve that plateaus. nih.gov This highlights the importance of prolonged exposure for optimal cytotoxicity.

In clinical settings, different schedules have been investigated to optimize efficacy and manage toxicity. A continuous 21-day infusion of this compound at 0.3 mg/m²/day was found to be well-tolerated in pediatric patients, with encouraging responses. aacrjournals.org For combination therapies, the scheduling of this compound with other agents, such as alkylating agents (e.g., melphalan, BCNU, cisplatin) or platinating agents, was found to be most effective when the non-topotecan agent was administered during the first hour of a 24-hour this compound exposure. nih.gov With topoisomerase II inhibitors like etoposide (B1684455) or adriamycin, prolonged this compound exposure was more cytotoxic, regardless of whether the topoisomerase II inhibitor was added at the beginning or end of this compound exposure. nih.gov

Weekly this compound regimens have also been explored as an alternative to the conventional 5-day schedule, particularly to mitigate hematological toxicity. touchoncology.comcancerconnect.comtouchoncology.com While some studies suggest weekly dosing is better tolerated and can be effective in various solid tumors, including ovarian and lung cancer, direct comparative randomized trials are needed to definitively establish optimal scheduling. touchoncology.comcancerconnect.comtouchoncology.com The S-phase specificity of this compound supports the concept that repeated exposure could lead to greater tumor cell reduction, as topoisomerase I levels, which decrease with prolonged drug exposure, return to baseline within seven days, potentially making weekly regimens effective by targeting cells when they are most vulnerable. touchoncology.comtouchoncology.com

Phase II and III Clinical Evaluations in Specific Malignancies

This compound has undergone extensive evaluation in Phase II and III clinical trials across several specific malignancies, demonstrating its therapeutic efficacy in certain contexts.

This compound is an approved agent for recurrent epithelial ovarian carcinoma, with response rates varying from 13% to 33% depending on platinum sensitivity. tandfonline.comascopubs.org

Weekly this compound has also been investigated for recurrent ovarian cancer. A Phase II clinical trial in 45 patients with recurrent ovarian cancer (60% platinum-sensitive, 40% platinum-resistant) reported that 35.5% of patients achieved at least a partial reduction in detectable cancer. cancerconnect.com The median time to cancer progression was 4.3 months, with a one-year survival rate of 76% and a two-year survival rate of 50%. cancerconnect.com These findings suggest that weekly this compound provides anticancer activity and is generally well tolerated, though direct comparative trials are needed for definitive optimal scheduling. cancerconnect.com

Table 2: this compound Efficacy in Recurrent Epithelial Ovarian Carcinoma

Study Type (Comparison)Patient CharacteristicsThis compound RegimenOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Key Findings
Phase III (this compound vs. PLD) ascopubs.orgcancernetwork.comRecurrent, 1 prior platinum regimen1.5 mg/m²/day for 5 days every 21 days17.0%Similar to PLD (20 weeks) cancernetwork.com56.7 weeks ascopubs.orgSimilar efficacy to PLD; monotherapy remains standard.
Retrospective Analysis oncodeva.netPlatinum-resistant & paclitaxel-resistant1.0 mg/m²/day for 5 days every 3 weeks11.6%2.7 months6.0 monthsEfficacy comparable to standard dose in resistant patients.
Phase II (Weekly) cancerconnect.comRecurrent (60% platinum-sensitive, 40% platinum-resistant)Weekly schedule35.5% (partial reduction)4.3 months1-year: 76%, 2-year: 50%Anticancer activity, generally well tolerated.

This compound has been extensively studied in the context of SCLC, particularly for relapsed disease, and until recently, was the only FDA-approved agent for second-line treatment of SCLC following progression after first-line etoposide plus a platinum derivative. nih.govnih.gov

A randomized multicenter Phase III study compared intravenous this compound (1.5 mg/m²/day intravenously for 5 days every 21 days) with cyclophosphamide, adriamycin, and vincristine (B1662923) (CAV) in patients who relapsed at least 60 days after initial therapy. nih.gov The response rates were 24.3% for this compound and 18.3% for CAV. nih.gov Median times to progression were 13.3 weeks for this compound and 12.3 weeks for CAV. nih.gov

Another Phase III trial compared cisplatin (B142131), etoposide, and irinotecan (B1672180) (PEI) combination therapy with this compound for patients with sensitive relapsed SCLC. amegroups.org The median survival time (MST) for the PEI group was 18.2 months, compared to 12.5 months for the this compound group, indicating PEI significantly prolonged MST. amegroups.org Despite this, this compound often remains the control arm in clinical trials for sensitive relapsed SCLC due to the complexity of the PEI dosing schedule. amegroups.org

A Phase III trial comparing amrubicin (B1664947) with this compound as second-line treatment did not show superiority for amrubicin, with MSTs of 7.5 months for amrubicin and 7.8 months for this compound. amegroups.org However, a subgroup analysis suggested amrubicin significantly prolonged MST compared to this compound in patients with refractory relapsed SCLC. amegroups.org

Table 3: this compound Efficacy in Relapsed Small Cell Lung Cancer (SCLC)

Study Type (Comparison)Patient CharacteristicsThis compound RegimenOverall Response Rate (ORR)Median Time to Progression (TTP) / Progression-Free Survival (PFS)Median Overall Survival (OS) / Median Survival Time (MST)Key Findings
Phase III (this compound vs. CAV) nih.govRelapsed SCLC (TFI ≥ 60 days)1.5 mg/m²/day IV for 5 days every 21 days24.3%13.3 weeksNot explicitly stated, but comparable to CAVComparable efficacy to CAV in relapsed SCLC.
Phase III (this compound vs. PEI) amegroups.orgSensitive Relapsed SCLCThis compound arm12.5 months (MST)PEI superior, but this compound remains control arm.
Phase III (this compound vs. Amrubicin) amegroups.orgRelapsed SCLCThis compound arm7.8 months (MST)Amrubicin not superior overall, but possibly in refractory subgroup.
Phase II (Single Agent) nih.govRefractory (n=47) and Sensitive (n=45) Relapsed SCLC1.5 mg/m²/day IV for 5 days every 3 weeksRefractory: 6.3%, Sensitive: 37.8%2.8 months5.4 months (overall), 6.9 months (sensitive), 4.7 months (refractory)Efficacy largely limited to chemotherapy-sensitive disease.

Mechanisms of Therapeutic Resistance

Alterations in Topoisomerase I

Resistance to Topotecan can arise from modifications to its molecular target, DNA Topoisomerase I. These alterations can be quantitative, involving changes in the enzyme's expression levels, or qualitative, stemming from genetic mutations in the TOP1 gene.

Research into Decreased Expression of Topoisomerase I

Reduced expression of DNA topoisomerase I (TOP1) has been identified as a mechanism contributing to this compound resistance. Studies have indicated that low levels of TOP1 are associated with increased resistance to TOP1 inhibitors. nih.goveuropa.eu For instance, research on the NCI-60 cancer cell line panel demonstrated that lower TOP1 levels correlated with increased resistance to indenoisoquinoline class TOP1 inhibitors. nih.gov

However, the role of decreased TOP1 expression in acquired this compound resistance is not universally consistent across all studies. Some investigations into this compound-resistant ovarian cancer cell lines, such as IGROV(T100r), did not observe significant changes in TOP1 protein levels or catalytic activity, suggesting that other resistance mechanisms might be more dominant in certain contexts. iiarjournals.orgiiarjournals.orgnih.gov Conversely, this compound treatment itself can induce TOP1 degradation via the ubiquitin-proteasome pathway, a process that has been linked to p53 activity, where p53 wild-type cells show TOP1 degradation and increased resistance compared to p53-deficient cells. aacrjournals.org

Investigation of Topoisomerase I Gene Mutations and Their Impact on Drug Sensitivity

Mutations within the TOP1 gene can lead to qualitative changes in the Topoisomerase I enzyme, impacting its interaction with this compound and conferring drug resistance. These mutations can reduce the enzyme's sensitivity to camptothecin (B557342) derivatives by altering the drug-binding site or affecting the stability of the TOP1-DNA cleavage complex. nih.govresearchgate.netnih.govpnas.org

Specific point mutations identified in the TOP1 gene, such as p.R621H, p.L617I, and p.E710G, have been associated with resistance to this compound and its active metabolite SN-38. These mutations are typically located in critical regions of the enzyme, including the core subdomain III and the linker domain, which are important for TOP1's functionality and interaction with the drug. nih.govresearchgate.net The presence of such mutations can lead to a reduction in the formation of irreversible SN-38-TOP1-DNA cleavage complexes and subsequent double-strand breaks, thereby decreasing the drug's cytotoxicity and resulting in higher IC50 values. nih.gov

The following table summarizes some key TOP1 mutations and their observed impact on drug sensitivity:

TOP1 MutationLocation (Human TOP1)Impact on Drug SensitivityReference
p.R621HCore subdomain IIIDecreased cleavage complex formation, reduced cytotoxicity, higher IC50 nih.govresearchgate.net
p.L617ICore subdomain IIIDecreased cleavage complex formation, reduced cytotoxicity, higher IC50; observed in highly resistant clones that also over-express ABCG2 nih.govresearchgate.net
p.E710GLinker domainDecreased cleavage complex formation, reduced cytotoxicity, higher IC50 nih.govresearchgate.net

Drug Efflux Mechanisms Research

One of the most significant mechanisms of this compound resistance involves the active efflux of the drug from cancer cells, primarily mediated by ATP-binding cassette (ABC) transporters. iiarjournals.orgiiarjournals.orgfrontiersin.orgarvojournals.orgmdpi.com

Role of ATP-Binding Cassette (ABC) Transporters: ABCG2 (BCRP) and ABCB1 (P-glycoprotein) in this compound Efflux

Overexpression of ABC transporters, particularly ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCB1 (P-glycoprotein, P-gp, also known as MDR1), is a major contributor to this compound resistance. These transporters actively pump chemotherapeutic agents out of cancer cells, leading to reduced intracellular drug accumulation and diminished therapeutic efficacy. iiarjournals.orgiiarjournals.orgnih.govfrontiersin.orgarvojournals.orgmdpi.com

ABCG2 is frequently implicated as a primary mechanism of this compound resistance. Its overexpression has been observed in various this compound-resistant cell lines and tumor models, including ovarian cancer cell lines (e.g., A2780, SKOV-3) and non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H460/TPT10). iiarjournals.orgiiarjournals.orgfrontiersin.orgnih.govnih.govplos.org For instance, the NCI-H460/TPT10 cell line, developed through stepwise selection with this compound, exhibited a remarkable 212.39-fold resistance to this compound compared to its parental cells, along with significantly lower intracellular this compound accumulation, primarily attributed to ABCG2 overexpression. frontiersin.org Similarly, retinoblastoma cell lines resistant to this compound showed increased expression of ABCG2. arvojournals.org

ABCB1 also plays a role in this compound efflux, although its involvement might be less common or pronounced compared to ABCG2 in some this compound-resistant models. iiarjournals.orgiiarjournals.orgeuropa.eunih.gov However, studies have confirmed that both ABCG2 and ABCB1 can contribute to this compound resistance, with their expression playing a crucial role. iiarjournals.orgiiarjournals.orgnih.gov For example, in ovarian cancer cell lines, overexpression of ABCG2 was observed in all this compound-resistant sublines, while ABCB1 overexpression was noted in one of the resistant cell lines. iiarjournals.orgiiarjournals.orgnih.gov

The following table illustrates the fold resistance observed in various cell lines due to efflux transporter overexpression:

Cell Line (Resistant vs. Parental)DrugPrimary Efflux Transporter ImplicatedFold Resistance (IC50 Increase)Reference
NCI-H460/TPT10 vs. NCI-H460This compoundABCG2212.39 frontiersin.org
IGROV(T100r) vs. IGROV-1This compoundReduced accumulation (novel mechanism, not P-gp/MRP)29 nih.gov
RBT-7-TP vs. ParentalThis compoundABCB1, ABCG22.5 (Melphalan cross-resistance) arvojournals.org
RBT-12L-TP vs. ParentalThis compoundABCB1, ABCG24.6 (Melphalan cross-resistance) arvojournals.org

Studies on Inhibitors of ABC Transporters to Overcome Resistance

To counteract ABC transporter-mediated resistance, research has explored the use of specific inhibitors that can block the efflux activity of these pumps, thereby restoring intracellular drug concentrations and re-sensitizing cancer cells to this compound. frontiersin.orgarvojournals.orgplos.orgnih.govoaepublish.comnih.gov

Cabozantinib (CBZ) : This small molecule tyrosine kinase receptor inhibitor has been shown to inhibit ABCG2 transporter function. In the this compound-resistant NSCLC cell line NCI-H460/TPT10, Cabozantinib, at non-toxic concentrations, re-sensitized cells to this compound by restoring its intracellular accumulation through ABCG2 inhibition. frontiersin.org

Elacridar and Ivermectin : These compounds are known inhibitors of both ABCB1 and ABCG2. Studies in retinoblastoma cell models have demonstrated that Elacridar and Ivermectin can reverse this compound resistance, confirming the significant role of these efflux transporters in the resistant phenotype. arvojournals.orgnih.gov

Despite promising preclinical results, the clinical translation of ABC transporter inhibitors has faced challenges, including neurotoxicity for some compounds like fumitremorgin C (an ABCG2 inhibitor) and modest clinical benefits observed for others. plos.orgnih.gov Alternative strategies, such as pegylated formulations of Topoisomerase I inhibitors (e.g., EZN-2208, a pegylated SN-38), have been investigated as a means to circumvent efflux transporter-mediated resistance and improve efficacy in vivo. plos.orgnih.gov

Enhanced Cellular DNA Damage Response and Repair Pathways

This compound exerts its cytotoxic effects by inducing DNA damage, primarily through the stabilization of TOP1 cleavage complexes, which are converted into DNA single-strand and double-strand breaks during DNA replication. aacrjournals.orgnih.govmdpi.comnih.gov Cancer cells can develop resistance by enhancing their capacity to respond to and repair this induced DNA damage. mdpi.comaacrjournals.org

Key DNA repair pathways involved in mitigating this compound-induced damage include:

Homologous Recombination Repair (HRR) : This pathway is crucial for repairing double-strand breaks (DSBs). Cells with deficiencies in HRR (e.g., those with mutations in BRCA1 or BRCA2) are often more sensitive to Topoisomerase I inhibitors like this compound, suggesting that functional HRR contributes to resistance in wild-type cells by efficiently repairing the DNA lesions. aacrjournals.org

Non-Homologous End Joining (NHEJ) : Another primary pathway for repairing DSBs, NHEJ can also play a role in this compound resistance. Studies have shown that in certain contexts, such as ATM-deficient cells, preventing DSB ligation by NHEJ can suppress this compound toxicity, highlighting the pathway's contribution to resistance. cam.ac.uk

Furthermore, this compound can modulate genes involved in the p53 signaling pathway and DNA damage repair. While this compound aims to prevent cancer cells from repairing lethal DNA damage, an enhanced or altered DNA damage response can lead to acquired resistance. nih.govvghtpe.gov.tw The orchestration of the DNA damage response by kinases like ATM (Ataxia-Telangiectasia Mutated) is critical, and mutations in such genes can influence the balance between sensitivity and resistance to this compound by affecting the efficiency and choice of DNA repair pathways. cam.ac.uk

Research into Increased Capacity for DNA Damage Repair

This compound's primary cytotoxic effect stems from its ability to convert single-stranded DNA breaks into highly cytotoxic double-stranded DNA breaks during the stalling of replication machinery. plos.orgnih.govfrontiersin.org Consequently, intrinsic defects in the proper repair of double-stranded breaks can render cancer cells more sensitive to this compound. For instance, cells deficient in BRCA1 function, which is critical for error-free homologous recombination (HR) DNA repair, exhibit increased this compound sensitivity. plos.org

However, cancer cells can develop resistance by enhancing their DNA damage repair capabilities or by evading this compound-induced DNA damage. Tumors with BRCA1/p53 deficiency, initially sensitive to this compound, frequently acquire resistance through the overexpression of the efflux transporter ABCG2, which helps evade this compound-induced DNA damage. plos.org Research also indicates that this compound can impair the ability of cells to repair DNA damage induced by other chemotherapeutic agents, such as cisplatin (B142131), leading to the persistence of DNA strand breaks. researchgate.net

Recent studies highlight the importance of DNA repair enzymes like Tyrosyl-DNA phosphodiesterase 1 (TDP1) in managing DNA damage. Phosphorylation of TDP1 by Cyclin-Dependent Kinase 1 (CDK1) is essential for cancer cells to repair DNA breaks caused by Top1 inhibitors during cell division. Inhibiting CDK1 can induce chromosome instability, suggesting that a combination therapy targeting both CDK1 and Top1 could potentially overcome resistance and improve treatment effectiveness. pib.gov.in Furthermore, this compound has been shown to modulate p53-dependent DNA damage repair genes, indicating a complex interplay between drug action and cellular repair pathways. nih.gov

Impact of Oxidative Stress Response on Resistance Development

Beyond its direct interaction with Topoisomerase I, this compound's cytotoxic effects also involve the generation of reactive free radicals and the induction of oxidative stress within tumor cells. nih.govfrontiersin.org Studies in human breast MCF-7 tumor cells have demonstrated that this compound treatment leads to the formation of reactive oxygen species (ROS), accompanied by a significant decrease in glutathione (B108866) (GSH) levels and an increase in lipid peroxidation, indicative of heightened oxidative status. frontiersin.orgsemanticscholar.orgnih.gov

In response to this induced oxidative stress, cells often upregulate antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). frontiersin.orgsemanticscholar.orgnih.gov This increase in antioxidant activity can be viewed as a cellular defense mechanism to counteract the elevated oxidative stress. semanticscholar.org Moreover, a decrease in the expression of the OGG1 gene, which encodes a DNA repair enzyme for 8-oxoguanine (a common product of oxidative DNA damage), has been observed following this compound treatment, suggesting a reduced capacity to repair oxidant-dependent DNA damage. frontiersin.org Cancer cells, particularly those in gastric cancer, can maintain ROS levels below a detrimental threshold by enhancing their antioxidant capacity, thereby sustaining rapid growth and resisting oxidative stress-induced cell death. mdpi.com

Table 1: Oxidative Stress Markers and Antioxidants in this compound-Treated MCF-7 Cells (24h exposure to 0.218 µM this compound) semanticscholar.orgnih.gov

Marker/EnzymeControl (Mean ± S.D.)This compound-Treated (Mean ± S.D.)Significance (P-value)
Lipid Peroxidation (µmol/g protein)2.26 ± 0.594.37 ± 0.98< 0.05
Glutathione (mg/g protein)46.0 ± 10.9928.30 ± 5.95< 0.05
Sulfhydryl (µmol/g protein)5.60 ± 1.073.88 ± 0.55< 0.05
Cu,Zn-SOD (U/g protein)47765 ± 1563769105 ± 27497Not specified
Catalase (k/g protein)162.94 ± 30.48223.86 ± 30.73< 0.05
Glutathione Peroxidase (GPx) (U/g protein)7.26 ± 0.8711.59 ± 1.80< 0.05

Tumor Microenvironment Contributions to Resistance

The tumor microenvironment (TME) is a complex entity comprising cancer cells, tumor-associated fibroblasts (CAFs), immune cells, vasculature, and the extracellular matrix (ECM). It significantly influences cancer cell survival and contributes to the development of multidrug resistance. nih.govmdpi.comfrontiersin.org The dense cellular structure within the tumor and the high expression levels of ECM molecules can physically limit the effective delivery of chemotherapeutic drugs to cancer cells. nih.govmdpi.com

Beyond acting as a physical barrier, ECM components actively interact with cancer cells. This interaction, often mediated by cell surface receptors like integrins, can trigger intracellular signaling pathways that lead to cell adhesion-mediated drug resistance (CAM-DR). nih.govmdpi.comfrontiersin.org CAM-DR protects cancer cells from drug-induced apoptosis, a phenomenon observed both in vivo and in vitro. nih.gov

Investigation of Extracellular Matrix (ECM) Components (e.g., Myotilin, Collagens)

Both cancer cells and CAFs are significant producers of ECM components, including various types of collagens. mdpi.comfrontiersin.org Studies have shown that ovarian cancer with high expression levels of COL3A1 (Collagen Type III Alpha 1 Chain) exhibits increased resistance to chemotherapy. mdpi.com Furthermore, culturing cancer cells on collagen I-coated dishes has been demonstrated to induce resistance to chemotherapy, highlighting the direct role of ECM in drug resistance. mdpi.com Increased expression of ECM components, particularly collagens, has been consistently observed in drug-resistant ovarian cancer cell lines. nih.govmdpi.com

Myotilin (MYOT) has been identified as a novel protein associated with this compound resistance in ovarian cancer cell lines (A2780 and W1). Research indicates an increased expression of MYOT at both mRNA and protein levels in this compound-resistant cell lines. nih.gov Notably, MYOT, along with other ECM molecules such as COL1A2 (Collagen Type I Alpha 2 Chain) and COL15A1 (Collagen Type XV Alpha 1 Chain), was found to be secreted into the corresponding cell culture media, suggesting its involvement in altering the extracellular milieu to promote resistance. nih.gov The coordinated expression of lysyl oxidase (LOX), an enzyme involved in collagen cross-linking and ECM remodeling, along with ALDH1A1 and collagens (COL1A2, COL3A1), has been observed in cells resistant to this compound, further emphasizing the multifaceted role of ECM in resistance. researchgate.net

Identification and Characterization of Novel Resistance-Associated Genes

The development of drug resistance in ovarian cancer, a major cause of chemotherapy failure, involves various genetic alterations. While resistance to this compound is often linked to decreased expression of DNA topoisomerase I or increased expression of the drug transporter BCRP (encoded by the ABCG2 gene), research has also identified other genes contributing to this phenomenon. iiarjournals.orgiiarjournals.orgacs.org

In this compound-resistant ovarian cancer cell lines, a consistent overexpression of ABCG2, IFIH1, and SAMD4 genes has been observed. iiarjournals.orgiiarjournals.orgcancerindex.orgnih.gov The ABCB1 gene was also found to be expressed in one of the resistant cell lines. iiarjournals.orgiiarjournals.orgcancerindex.orgnih.gov These findings suggest that ABCG2 and ABCB1 transporters play a primary role in this compound resistance, with other investigated genes acting in a complementary manner. iiarjournals.orgnih.gov

Table 2: Gene Expression Changes in this compound-Resistant Ovarian Cancer Cell Lines iiarjournals.orgiiarjournals.orgcancerindex.orgnih.gov

GeneA2780 ResistantSKOV-3 ResistantW1 ResistantGeneral Observation in Resistant Cell Lines
ABCG2OverexpressedOverexpressedOverexpressedOverexpressed in all resistant cell lines.
ABCB1Not specifiedNot specifiedExpressedObserved in one resistant cell line.
ALDH1A1Up-regulatedDown-regulatedNot specifiedVariably regulated depending on cell line.
IFIH1OverexpressedOverexpressedOverexpressedOverexpressed in all resistant cell lines.
SAMD4OverexpressedOverexpressedOverexpressedOverexpressed in all resistant cell lines.
EPHA3Not specifiedNot specifiedOverexpressedOverexpressed in W1TR cell line.

Research into Genes like ALDH1A1, IFIH1, SAMD4, EPHA3 in Resistance Contexts

Detailed investigations into specific genes have shed light on their roles in this compound resistance:

ALDH1A1 (Aldehyde Dehydrogenase 1 Family Member A1) : The expression of ALDH1A1 in this compound-resistant ovarian cancer cell lines shows variability, being up-regulated in A2780-resistant cells but down-regulated in SKOV-3-resistant cells. iiarjournals.orgiiarjournals.orgcancerindex.orgnih.gov ALDH1A1 is a marker for cancer stem cells (CSCs), which are known to be intrinsically resistant to chemotherapy due to mechanisms like high expression of drug transporters. iiarjournals.orgmdpi.com An increased number of ALDH1A1-positive cells has been observed in ovarian cancer and correlated with resistance to various chemotherapeutics, including this compound. iiarjournals.org Furthermore, increased expression of ECM molecules, particularly collagens, in ALDH1A1+ cells suggests a crucial role for CAM-DR in the resistance of CSCs. mdpi.com

IFIH1 (Interferon Induced With Helicase C Domain 1) : Overexpression of IFIH1 was consistently observed in all this compound-resistant ovarian cancer cell lines, including W1TR, A2780TR1, A2780TR2, and SKOV-3. iiarjournals.orgiiarjournals.orgcancerindex.orgnih.gov Statistically significant increases in IFIH1 transcript levels were reported in these resistant cell lines. iiarjournals.org Short-term exposure to this compound also led to increased IFIH1 expression in SKOV-3 cells, suggesting its importance early in the development of resistance. iiarjournals.org

SAMD4 (Sterile Alpha Motif Domain Containing 4) : Similar to IFIH1, SAMD4 was found to be overexpressed in all this compound-resistant ovarian cancer cell lines examined. iiarjournals.orgiiarjournals.orgcancerindex.orgnih.gov

EPHA3 (Ephrin Receptor A3) : EPHA3, a member of the receptor tyrosine kinase family, was found to be overexpressed in the W1TR this compound-resistant cell line. iiarjournals.orgiiarjournals.org This gene plays an important role in tumor cell proliferation, angiogenesis, and tumor progression, with increased expression noted in many cancers. iiarjournals.org Its contribution to this compound resistance appears to be more significant after prolonged drug exposure. iiarjournals.org

Pharmacokinetic and Pharmacodynamic Research

Disposition and Metabolism Studies

Topotecan's pharmacokinetic profile is characterized by its reversible chemical transformations and various metabolic pathways.

This compound undergoes a reversible pH-dependent hydrolysis of its lactone moiety drugbank.comnih.govhemonc.orgbccancer.bc.caeuropa.eufda.govfda.govpharmacology2000.comcancercareontario.caeuropa.eupfizermedicalinformation.comfda.gov. The intact lactone form is the pharmacologically active species, essential for its ability to inhibit topoisomerase I drugbank.comnih.govhemonc.orgeuropa.eufda.govpharmacology2000.comeuropa.eupfizermedicalinformation.comfda.gov. At physiological pH (approximately 7.4), the equilibrium favors the ring-opened hydroxy-acid (carboxylate) form, which lacks topoisomerase I inhibiting activity nih.govhemonc.orgbccancer.bc.cafda.govfda.govpharmacology2000.comcancercareontario.caeuropa.eupfizermedicalinformation.comfda.gov. Conversely, at acidic pH (≤ 4), the lactone form is predominantly present hemonc.orgfda.govfda.govpfizermedicalinformation.comfda.gov. This pH-dependent interconversion significantly influences this compound's bioavailability and activity in different biological compartments nih.govbccancer.bc.capharmacology2000.com. For instance, rapid hydrolysis of the lactone form in plasma leads to carboxylate levels often exceeding lactone levels within 45 minutes of infusion nih.gov.

O-glucuronidation is another metabolic pathway for this compound. O-glucuronidation metabolites of both this compound and its N-desmethyl metabolite have been identified in urine hemonc.orgfda.govpfizermedicalinformation.comfda.goveuropa.eueuropa.eu. These metabolites, specifically this compound-O-glucuronide and N-desmethyl this compound-O-glucuronide, represent a minor component of the eliminated drug, accounting for less than 2% of the administered dose hemonc.orgfda.govfda.goveuropa.eueuropa.eu. Their pharmacological activity is generally considered to be inactive, contributing mainly to the elimination of the drug from the body.

Renal function significantly impacts this compound's plasma clearance. In patients with mild renal impairment (creatinine clearance of 40 to 60 mL/min), this compound plasma clearance decreased by about 33% compared to patients with normal renal function fda.govpfizermedicalinformation.comfda.gov. For those with moderate renal impairment (creatinine clearance of 20 to 39 mL/min), plasma clearance was further reduced by approximately 65% fda.govpfizermedicalinformation.comfda.gov, leading to an increased half-life from 1.9 hours to 4.9 hours europa.eu.

Table 1: this compound Excretion Profile (Mean % of IV Dose)

Excretion RouteTotal this compoundN-Desmethyl this compound
Urine50.8 ± 2.9%3.1 ± 1.0%
Feces17.9 ± 3.6%1.7 ± 0.6%
Overall Recovery (Urine + Feces)73.4 ± 2.3% (Total Drug-Related Material) drugbank.comhemonc.orgfda.govpfizermedicalinformation.comfda.gov

Table 2: Impact of Renal Impairment on this compound Plasma Clearance

Renal Impairment Level (Creatinine Clearance)Change in Plasma Clearance
Mild (40-60 mL/min)Decreased by ~33% fda.govpfizermedicalinformation.comfda.gov
Moderate (20-39 mL/min)Decreased by ~65% fda.govpfizermedicalinformation.comfda.gov

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Simulation

PK/PD modeling and simulation are critical tools for understanding the relationship between drug exposure and its biological effects, guiding optimized therapeutic strategies for this compound.

Pharmacokinetic-pharmacodynamic (PK/PD) modeling of this compound has established clear correlations between systemic exposure and its biological effects, including both antitumor activity and myelosuppression nih.govaacrjournals.orgresearchgate.netresearchgate.netaacrjournals.org. Indices of systemic exposure, such as the area under the plasma concentration-time curve (AUC), are directly correlated with the extent of myelotoxicity, particularly neutropenia nih.govresearchgate.netresearchgate.netaacrjournals.org. Sigmoidal functions have been effectively used to describe the quantitative relationships between systemic exposure and the percentage decrease in neutrophils nih.gov.

Research has consistently demonstrated that the antitumor activity of this compound is both schedule and systemic exposure-dependent aacrjournals.orgnih.gov. Preclinical studies, particularly in xenograft models, have shown that more protracted schedules of this compound administration, such as daily dosing for five days over three consecutive weeks, result in greater antitumor efficacy compared to more intense, intermittent schedules aacrjournals.orgaacrjournals.orgnih.gov. This suggests that maintaining continuous drug exposure is crucial for optimizing this compound's cytotoxic effects against cancer cells aacrjournals.orgaacrjournals.orgnih.govnih.govresearchgate.net.

Due to significant interpatient variability in this compound systemic clearance (up to 7-fold variability observed when dosed by body surface area), pharmacokinetic-guided dosing approaches have been implemented to achieve a desired systemic exposure aacrjournals.orgnih.gov. For instance, in pediatric neuroblastoma studies, this compound dosages were individualized to target a this compound lactone systemic exposure (AUC) between 80 and 120 ng/mL·h aacrjournals.orgnih.gov. This approach aims to keep patient exposure within the range associated with optimal antitumor responses in xenograft models (e.g., AUC 52 to 88 h·ng/mL) nih.gov. The relationship between systemic exposure and antitumor response is steep, meaning that even a reduction in systemic exposure by half can lead to a loss of antitumor activity nih.gov.

Table 3: Key PK/PD Correlations for this compound

PK ParameterBiological EffectRelationshipSupporting Evidence
AUCMyelosuppression (Neutropenia)Direct correlation; sigmoidal functions describe relationship nih.govresearchgate.netresearchgate.netaacrjournals.org
Systemic Exposure (Lactone AUC)Antitumor ActivitySchedule-dependent; protracted exposure leads to greater efficacy; steep exposure-response curve aacrjournals.orgaacrjournals.orgnih.govnih.govresearchgate.net

Models Describing the Time Course of Neutropenia and Platelet Dynamics

Pharmacokinetic-pharmacodynamic (PK/PD) modeling has been employed to characterize and quantify the time course of myelosuppression, specifically neutropenia and thrombocytopenia, following this compound administration. In studies involving pediatric patients with high-risk neuroblastoma, mathematical models were developed to describe this compound pharmacokinetics, tumor growth, and the dynamics of both neutrophils and platelets aacrjournals.org. These models integrate parameters such as the volume of the central compartment, intercompartmental rate constants, and elimination rate constants for this compound lactone plasma concentrations, alongside parameters describing neutrophil and platelet survival fractions researchgate.netresearchgate.net.

Research has compared these models in children and nonhuman primates to evaluate their utility as preclinical models for neutropenia. For instance, the mean neutrophil survival fraction at nadir was found to be similar across pediatric oncology groups (POG, POG+G) and nonhuman primate (NHP) groups, indicating consistency in the myelosuppressive effect researchgate.net.

Simulation of Different this compound Treatment Strategies for Efficacy and Toxicity

The developed PK/PD models are instrumental in simulating various this compound treatment strategies to assess their impact on both efficacy and toxicity. This approach allows for the rapid evaluation of different therapeutic regimens and aids in identifying those with the highest potential for further preclinical or clinical investigation aacrjournals.org.

Simulations have demonstrated that the schedule of this compound administration can significantly influence tumor response and myelosuppression, even when the total systemic exposure remains constant. For example, in pediatric neuroblastoma patients, a protracted schedule (e.g., D × 5 × 2) resulted in a 60% decrease in tumor volume compared to a 5% increase for a D × 5 schedule, despite the same total systemic exposure aacrjournals.orgnih.gov. However, protracted schedules also led to increased myelosuppression, with a median of 12 days below an absolute neutrophil count of 500/μL (compared to 7 days for D × 5) and 10 days below a platelet count of 20,000/μL (compared to 3 days for D × 5) aacrjournals.orgnih.gov. Despite the increased duration of myelosuppression, simulations indicated that treatment delays might not be necessary aacrjournals.org. Furthermore, simulations suggested that a 2.4-fold increase in this compound exposure on the D × 5 schedule resulted in only a modest decrease in tumor volume (median percentage change from 24% to 3%), highlighting the importance of schedule over exposure intensity for efficacy aacrjournals.orgnih.gov.

The goal of these simulations is to determine this compound schedules and systemic exposures that maximize tumor response while minimizing associated toxicities aacrjournals.org.

Schedule Comparison (Same Total Systemic Exposure)Median Change in Tumor VolumeMedian Days Below ANC < 500/μLMedian Days Below Platelet Count < 20,000/μL
D × 55% increase73
D × 5 × 260% decrease1210
Source: aacrjournals.orgnih.gov

Impact of Hepatic Impairment on this compound Pharmacokinetics (Research Observations)

This compound is eliminated through both hepatic and renal routes oup.comnih.govresearchgate.net. Research has investigated the pharmacokinetics of this compound in patients with impaired hepatic function to establish appropriate dosing guidelines. Studies comparing patients with and without hepatic injury (defined by elevated serum total bilirubin (B190676) concentrations) found that the pharmacokinetics of this compound, including its lactone and carboxylate forms, were similar between the two groups oup.comnih.govoup.com. No statistically significant differences were observed in pharmacokinetic indices for either total this compound or this compound lactone species oup.com.

Research into Drug-Drug Interactions Affecting this compound Disposition

Research has explored potential drug-drug interactions (DDIs) that could affect this compound disposition. In vitro studies using marker substrates for various human P450 enzymes (CYP1A2, CYP2A6, CYP2C8/9, CYP2C19, CYP2D6, CYP2E, CYP3A, or CYP4A) and dihydropyrimidine (B8664642) dehydrogenase indicate that this compound does not alter the activities of these enzymes pfizermedicalinformation.comfda.goveuropa.eueuropa.eu. Furthermore, in an intravenous population study, the co-administration of medications such as granisetron, ondansetron, morphine, or corticosteroids did not appear to have a significant effect on the pharmacokinetics of total this compound (active and inactive forms) europa.eueuropa.eu.

Effects of Coadministered Medications on this compound Pharmacokinetics (e.g., Cisplatin (B142131), Phenytoin)

Cisplatin Studies specifically examining the potential for drug-drug interactions between this compound and Cisplatin have shown that this compound does not significantly affect the pharmacokinetics of Cisplatin, and vice versa pfizermedicalinformation.compfizermedicalinformation.comcgtlive.comcancernetwork.com. No clinically significant changes in the pharmacokinetics of free platinum were observed when Cisplatin was coadministered with this compound pfizermedicalinformation.compfizermedicalinformation.com. This suggests that the disposition of each drug remains largely independent when they are administered together.

Phenytoin In contrast to Cisplatin, coadministration of Phenytoin has been observed to alter the disposition of this compound and its N-desmethyl metabolite. A case study in a pediatric patient with medulloblastoma demonstrated that concomitant Phenytoin administration increased the clearance of both lactone and total this compound nih.gov. Specifically, lactone this compound clearance increased from 43.4 ± 1.9 L/h/m² to 62.9 ± 6.4 L/h/m², and total this compound clearance increased from 20.8 ± 2.8 L/h/m² to 30.6 ± 4.1 L/h/m² (P < 0.05) nih.gov.

While Phenytoin coadministration also led to an increase in the plasma area under the curve (AUC) of total N-desmethyl this compound (from 7.5 ± 0.68 ng/mL·h to 16.3 ± 0.53 ng/mL·h), this increase was less than the decrease observed in this compound lactone exposure nih.gov. These findings suggest that this compound may undergo further hepatic metabolism influenced by Phenytoin, an enzyme-inducing anticonvulsant nih.govoup.comjle.com. Consequently, patients receiving concomitant Phenytoin may require an adjustment in this compound dosage to achieve a comparable pharmacological effect to those not receiving Phenytoin nih.gov.

Interaction with PhenytoinThis compound Lactone Clearance (L/h/m²)Total this compound Clearance (L/h/m²)Total N-desmethyl this compound AUC (ng/mL·h)
Without Phenytoin43.4 ± 1.920.8 ± 2.87.5 ± 0.68
With Phenytoin62.9 ± 6.430.6 ± 4.116.3 ± 0.53
Source: nih.gov

Combination Therapy Research

Combinations with Targeted Therapies

The efficacy of Topotecan can be enhanced through combination therapies with targeted agents that modulate DNA damage repair pathways, exploiting vulnerabilities in cancer cells.

Poly(ADP-Ribose) Polymerase (PARP) Inhibitors (e.g., Veliparib (B1684213), Olaparib)

Poly(ADP-ribose) polymerase (PARP) inhibitors target enzymes crucial for DNA repair, particularly the base excision repair (BER) pathway, which addresses single-strand DNA breaks.

PARP inhibitors, such as Veliparib and Olaparib, function by blocking PARP1 and PARP2 enzymes, which are essential for repairing single-strand breaks (SSBs) in DNA. wikipedia.orgwikipedia.orgnih.govnih.govfrontiersin.org In cells with deficiencies in homologous recombination repair (HRD), inhibiting PARP leads to an accumulation of DNA damage, resulting in a phenomenon known as synthetic lethality and subsequent cell death. wikipedia.orgwikipedia.orgfrontiersin.orgmdpi.com Beyond catalytic inhibition, PARP inhibitors can also "trap" PARP1 onto DNA, creating a DNA lesion that impedes the recruitment of other repair proteins and stalls DNA replication forks, thereby activating S-phase checkpoints and inducing cell cycle arrest. frontiersin.orgoup.com While Olaparib exhibits a strong PARP trapping effect, Veliparib demonstrates considerably less trapping potency. icr.ac.uk The combination of PARP inhibitors with topoisomerase I inhibitors like this compound is designed to potentiate the cytotoxicity by further compromising DNA repair mechanisms in cancer cells. wikipedia.orgoup.comjhoponline.com

Clinical investigations have explored the combination of this compound with PARP inhibitors in various malignancies. Veliparib has been evaluated in Phase I studies involving patients with solid tumors and lymphomas. icr.ac.ukjhoponline.com A Phase I clinical trial investigating Veliparib in combination with this compound and Carboplatin (B1684641) for induction therapy in acute leukemias, aggressive myeloproliferative neoplasms (MPNs), and chronic myelomonocytic leukemia (CMML) reported a 64% response rate in patients with aggressive MPNs or CMML. researchgate.netaacrjournals.org Mechanistically, this combination was observed to induce DNA damage, evidenced by increased histone H2AX phosphorylation in CD34+ leukemia cells, with a more pronounced phosphorylation observed in patients who responded to the treatment. aacrjournals.org

Early studies combining Olaparib with this compound (or other camptothecin (B557342) derivatives) indicated that while these combinations could modulate DNA repair pathways, their clinical application was limited by dose-limiting toxicities, particularly myelosuppression, even at reduced doses of both agents. icr.ac.ukmdpi.com Despite these challenges, the underlying principle of modulating DNA repair pathways to efficiently induce apoptosis remains a valuable strategy in cancer therapy. mdpi.com

ATR Inhibitors (e.g., Berzosertib)

Ataxia telangiectasia and Rad3 related (ATR) inhibitors represent another class of targeted therapies that interfere with DNA damage response pathways.

ATR is a pivotal kinase in the DNA damage response (DDR) pathway, primarily activated by single-stranded DNA structures that arise from stalled or collapsed replication forks. wikipedia.orgnih.govaacrjournals.orgmdpi.com Upon activation, ATR phosphorylates and activates the cell cycle kinase Chk1, which in turn suppresses replication origin firing and DNA elongation, leading to cell cycle arrest in the S/G2 phases. This arrest allows time for DNA repair and helps maintain genomic stability. nih.govaacrjournals.org

ATR inhibitors, such as Berzosertib (also known as VE-822, VX-970, or M6620), interfere with the ability of rapidly dividing cancer cells to detect and repair DNA damage. This inhibition leads to an accumulation of unrepaired DNA lesions and a reduction in cancer cell viability. wikipedia.orgnih.govaacrjournals.org Preclinical research has demonstrated that the depletion or pharmacological inhibition of ATR, for instance with VE-821 or VX-970, exhibits marked antiproliferative synergy when combined with topoisomerase I inhibitors like camptothecin and this compound. nih.govaacrjournals.org The mechanistic basis for this synergy lies in the ability of ATR inhibitors to abrogate the S-phase replication elongation checkpoint and the replication origin-firing checkpoint that are typically induced by Topoisomerase I inhibitors. This abrogation results in a strong induction of γH2AX, a key biomarker for DNA double-strand breaks, indicating enhanced DNA damage. nih.govaacrjournals.org The ultimate goal of this combination is to impede DNA repair, thereby increasing the effectiveness of chemotherapy. cancer.govcancer.gov

The combination of Berzosertib and this compound has shown promising clinical activity, particularly in chemotherapy-resistant small cell lung cancer (SCLC). A Phase II proof-of-concept study (NCT02487095) in patients with relapsed SCLC reported an objective response rate (ORR) of 36% (9 out of 25 patients). cancer.govcancer.govmerckgroup.com Notably, among patients whose cancers were resistant to initial chemotherapy, 4 out of 6 (67%) responded to the combination therapy, with these responses lasting, on average, for more than six months. cancer.gov

Based on these findings, new clinical studies are underway. The National Cancer Institute (NCI) is conducting a randomized Phase II trial comparing the combination therapy to this compound monotherapy in patients with relapsed SCLC and extrapulmonary small cell cancers. cancer.govcancer.govmerckgroup.comucbraid.org Additionally, a global Phase II study is evaluating the combination specifically in patients with relapsed, platinum-resistant SCLC. merckgroup.com

Clinical Trial Outcomes of Berzosertib + this compound in Relapsed SCLC

Study TypePatient PopulationObjective Response Rate (ORR)Median Overall Survival (OS)Median Progression-Free Survival (PFS)Reference
Phase II (Proof-of-Concept)Relapsed SCLC (n=25)36% (9/25 patients) cancer.govmerckgroup.comNot specifiedNot specified cancer.govcancer.govmerckgroup.com
Platinum-resistant SCLC (subset)67% (4/6 patients) cancer.gov> 6 months (average duration of response) cancer.govNot specified cancer.gov
Phase II (Randomized)Relapsed SCLC (this compound alone n=20; Combination n=40)Not specifiedThis compound alone: 5.4 months; Combination: 8.9 months docwirenews.comThis compound alone: 3.0 months; Combination: 3.9 months docwirenews.com merckgroup.comdocwirenews.com

Biomarkers in Topotecan Research

Identification of Predictive Biomarkers for Therapeutic Response

Predictive biomarkers are essential tools for selecting patients who are most likely to benefit from a particular treatment. For Topotecan, research has focused on identifying molecular characteristics that correlate with a favorable response. These markers can range from the expression levels of the drug's target to broader genomic and transcriptomic signatures. nih.gov A retrospective analysis of small-cell lung cancer (SCLC) patients treated with second-line this compound identified several easy-to-obtain markers that could predict response and treatment efficacy. nih.gov Factors such as a patient's ECOG performance status, the absence of active brain metastases, and the systemic inflammation index (SII) were found to be significant independent prognostic variables. nih.gov Patients who met favorable criteria for these markers demonstrated a threefold increase in median progression-free survival. nih.govnih.gov

The genetic landscape of a tumor can significantly influence its sensitivity to chemotherapeutic agents. Deficiencies in DNA damage repair pathways, for instance, can render cancer cells more susceptible to DNA-damaging drugs like this compound. Specifically, deficiencies in Homologous Recombination Repair (HRR) and Base Excision Repair (BER) have been shown to sensitize cancer cells to topoisomerase I inhibitors. aacrjournals.org

Gene expression signatures, which provide a snapshot of the transcriptional activity within a tumor, have also emerged as powerful predictive tools. In epithelial ovarian cancer (EOC), a study identified a set of four genes—EPB41L2, HLA-DQB1, LTF, and SFRP1—that were consistently overexpressed in the initial tumors of patients who subsequently showed disease progression after this compound treatment. mdpi.com This suggests that the initial tumor microenvironment and immune modulation play a role in therapy resistance. mdpi.com Another study focusing on SCLC was able to identify a group of patients whose tumors were more likely to respond to a combination therapy including this compound based on the expression of genes related to rapid cell growth and DNA repair. cancer.gov

Mutational signatures, which reflect the historical mutational processes active in a tumor, have also been investigated as markers of drug sensitivity. For example, specific single base substitution (SBS) signatures have been associated with sensitivity to this compound in skin cancer. biorxiv.org

Research on Biomarkers for Resistance Development

Acquired resistance to this compound is a significant clinical challenge. Research into the molecular mechanisms underlying this resistance is critical for developing strategies to overcome it. One of the primary mechanisms of resistance is the active efflux of the drug from cancer cells, mediated by ATP-binding cassette (ABC) transporters. frontiersin.org

In ovarian cancer cell lines, the development of this compound resistance has been strongly linked to the overexpression of the ABCG2 and ABCB1 genes, which encode for the BCRP and P-gp drug transporters, respectively. iiarjournals.orgnih.gov Studies have shown that short-term exposure to this compound can induce the expression of these genes, suggesting this is an early mechanism of resistance. iiarjournals.org In addition to ABC transporters, other genes have been implicated in this compound resistance. For example, in this compound-resistant ovarian cancer cell lines, overexpression of IFIH1 and SAMD4 has been observed. iiarjournals.orgnih.gov Gene expression profiling of resistant ovarian cancer sublines has revealed several upregulated genes previously implicated in resistance to various chemotherapy drugs. nih.gov

Epigenetic modifications, such as changes in histone acetylation and DNA methylation, are also being explored as potential drivers of chemoresistance. tandfonline.com Preclinical studies have suggested that epigenetic drugs, when used in combination with this compound, may help to overcome resistance. tandfonline.com

Markers of DNA Damage Response and Repair Status (e.g., γH2AX, Poly(ADP-ribose) (PAR) Levels)

This compound exerts its cytotoxic effects by trapping topoisomerase I-DNA cleavage complexes, leading to DNA double-strand breaks (DSBs) during DNA replication. nih.gov Therefore, markers of the DNA damage response (DDR) are highly relevant in assessing the biological activity of the drug.

One of the earliest events in the DDR is the phosphorylation of the histone variant H2AX on serine 139, forming γH2AX. nih.govaacrjournals.org The induction of γH2AX serves as a sensitive biomarker for the formation of DSBs. researchgate.netnih.gov Studies have shown that this compound treatment leads to a rapid and significant increase in γH2AX levels, particularly in S-phase cells where DNA replication is active. nih.govnih.govnih.gov The intensity of γH2AX immunofluorescence can be quantified to measure the extent of DNA damage. researchgate.netnih.gov

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for sensing DNA damage and facilitating repair. aacrjournals.org Inhibition of PARP can prevent the efficient repair of DNA damage induced by this compound, thereby enhancing its antitumor activity. aacrjournals.org Preclinical models have demonstrated that the PARP inhibitor veliparib (B1684213) (ABT-888) potentiates the effects of this compound. aacrjournals.org The levels of PAR, the product of PARP activity, can serve as a pharmacodynamic biomarker to assess the extent of PARP inhibition. aacrjournals.org Cells deficient in PARP1 have shown increased sensitivity to this compound. mdpi.com

The table below summarizes key findings on DNA damage response markers in this compound research.

MarkerBiological RoleKey Findings in this compound Research
γH2AX Marker of DNA double-strand breaksThis compound induces a rapid, S-phase specific increase in γH2AX levels. nih.govnih.govnih.gov The level of γH2AX induction can serve as a pharmacodynamic marker of this compound activity. researchgate.net
PARP DNA damage sensing and repairInhibition of PARP enhances the antitumor activity of this compound. aacrjournals.org PARP1 knockout cells exhibit increased sensitivity to this compound. mdpi.com

Topoisomerase I Expression Levels as a Research Parameter

Given that Topoisomerase I (TOPO1) is the direct target of this compound, its expression level within tumors has been a logical focus of biomarker research. The premise is that higher levels of the target enzyme could lead to increased formation of drug-stabilized cleavage complexes and, consequently, greater cytotoxicity.

In vitro studies have indeed shown that high TOPO1 expression levels are associated with improved sensitivity to TOPO1 inhibitors in cancer cells. nih.gov Clinical research has sought to validate this correlation in patients. A retrospective study in patients with small cell lung cancer (SCLC) found that TOPO1 expression was prevalent, with 85.9% of patients showing some level of expression. nih.govnih.gov When patients were categorized into strong and weak expression groups, those with strong TOPO1 expression had a significantly higher disease control rate (39.5%) compared to those with weak expression (14.3%) following second-line this compound chemotherapy. nih.govnih.gov

The table below presents data from the SCLC study correlating TOPO1 expression with clinical outcomes.

TOPO1 Expression LevelNumber of PatientsDisease Control RateMedian Progression-Free Survival (Second-Line)Median Overall Survival
Strong 4339.5%2.2 months8.1 months
Weak 3514.3%2.0 months6.0 months

ABC Transporter Expression as a Biomarker for Efflux-Mediated Resistance

A major mechanism of acquired drug resistance in cancer is the increased expression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. frontiersin.org These transporters actively remove chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Several ABC transporters have been implicated in this compound resistance.

Research has consistently shown that overexpression of ABCG2 (Breast Cancer Resistance Protein, BCRP) is a primary mechanism of resistance to this compound. frontiersin.orgiiarjournals.orgresearchgate.netnih.gov In ovarian cancer cell lines selected for this compound resistance, a significant overexpression of the ABCG2 gene was observed. iiarjournals.orgresearchgate.net Similarly, a this compound-resistant non-small cell lung cancer (NSCLC) cell line, NCI-H460/TPT10, exhibited high levels of ABCG2 expression. nih.gov

ABCB1 (P-glycoprotein, P-gp) is another ABC transporter that can contribute to this compound resistance, often in a complementary role to ABCG2. iiarjournals.orgnih.gov In some this compound-resistant ovarian cancer cell lines, expression of the ABCB1 gene was also observed. iiarjournals.orgnih.gov In vitro studies have confirmed that ABCB1 confers resistance to this compound. nih.gov

Other ABC transporters, such as ABCC2 and ABCC4, have also been shown to confer this compound resistance in vitro. nih.gov The expression of these transporters can be a potential biomarker for predicting resistance and can be a target for developing resistance-reversing strategies, such as the co-administration of ABC transporter inhibitors. frontiersin.orgresearchgate.net

The table below summarizes the key ABC transporters involved in this compound resistance.

ABC TransporterGeneCommon NameRole in this compound Resistance
ABCG2 ABCG2BCRPA primary and highly efficient efflux pump for this compound, leading to significant resistance. frontiersin.orgiiarjournals.orgresearchgate.netnih.gov
ABCB1 ABCB1P-gp, MDR1Contributes to this compound efflux and resistance, sometimes in conjunction with ABCG2. iiarjournals.orgnih.govnih.gov
ABCC2 ABCC2MRP2Confers this compound resistance in vitro. nih.gov
ABCC4 ABCC4MRP4Confers this compound resistance in vitro. nih.gov

Gene Expression Profiling for Understanding Response and Resistance Mechanisms

Gene expression profiling provides a comprehensive view of the transcriptional landscape of cancer cells and can reveal complex molecular networks that govern drug response and resistance. By comparing the gene expression patterns of sensitive and resistant tumors, researchers can identify novel biomarkers and therapeutic targets.

In ovarian cancer, gene expression analysis of this compound-resistant cell lines has identified several genes, in addition to ABC transporters, that are differentially expressed. For instance, overexpression of IFIH1 and SAMD4 was observed in all this compound-resistant cell lines in one study. iiarjournals.orgnih.gov Another study in ovarian cancer cell lines found decreased expression of MCTP1 and increased expression of S100A3 and HERC5 in this compound-resistant cells. nih.gov

Transcriptomic analysis of breast cancer cells treated with this compound revealed differential expression of genes involved in the p53 signaling pathway, DNA replication, and apoptosis. frontiersin.org A significant induction of the GADD45α gene, a DNA damage response protein, was noted. frontiersin.org

Furthermore, gene expression profiling can shed light on broader cellular processes that contribute to resistance. For example, long-term exposure to maximum tolerated doses of this compound has been shown to induce epithelial-mesenchymal transition (EMT), a process associated with increased aggressiveness and drug resistance, in a prostate cancer model. nih.govmdpi.com This was evidenced by the downregulation of epithelial markers and upregulation of mesenchymal markers. nih.gov In contrast, extended low-dose exposure did not induce these changes, suggesting that different dosing strategies can lead to distinct gene expression signatures and resistance mechanisms. nih.govmdpi.com

Proteomic and phosphoproteomic analyses have also been employed to identify protein signatures associated with this compound resistance. In serum-starved neuroblastoma cells, which exhibit resistance to high-dose this compound, upregulated proteins were mainly associated with the cell cycle, apoptosis, DNA damage repair, and lipid synthesis/transport. researchgate.net

Medicinal Chemistry and Analog Development Research

Semi-synthetic Derivation from Natural Product Camptothecin (B557342)

Camptothecin (CPT) was initially isolated in 1966 from the bark and stem of Camptotheca acuminata, commonly known as the Chinese happy tree wikipedia.orgtandfonline.comnih.govwikipedia.orgprobes-drugs.orgguidetopharmacology.orgnih.gov. While CPT demonstrated promising anticancer activity, its clinical application was hampered by low water solubility and a tendency to hydrolyze into an inactive carboxylate form under physiological conditions wikipedia.orgmdpi.comtandfonline.comnih.govdrugbank.com. These limitations spurred the development of semi-synthetic derivatives with improved physicochemical properties.

Topotecan is a prime example of such a derivative, designed to be water-soluble and maintain its active lactone form mdpi.comwikipedia.orgresearchgate.net. The semi-synthesis of this compound typically commences from 10-hydroxycamptothecin (B1684218), a key intermediate nih.govresearchgate.netgoogle.comgoogle.com. The crucial step in this process involves a Mannich aminomethylation reaction nih.govresearchgate.netgoogle.comgoogle.com. In this reaction, 10-hydroxycamptothecin is reacted with an iminium salt, such as N,N-dimethylmethyleneiminium chloride, in an organic solvent system, often a mixture of dichloromethane (B109758) and isopropanol, in the presence of a base like triethylamine (B128534) google.com. This chemical transformation introduces a dimethylaminomethyl group at the 9-position and a hydroxyl group at the 10-position of the camptothecin scaffold, yielding this compound wikipedia.orgcabidigitallibrary.org. Advances in synthetic methodology, including the use of ultrasound irradiation, have been explored to enhance reaction efficiency and yield in this compound hydrochloride synthesis researchgate.net.

Structure-Activity Relationship (SAR) Studies for Topoisomerase I Inhibition

The biological activity of this compound is intrinsically linked to its interaction with DNA topoisomerase I (Topo I). Topo I is a nuclear enzyme that plays a vital role in regulating DNA topology by creating transient single-strand breaks to relieve torsional strain during processes like DNA replication and transcription wikipedia.orgprobes-drugs.orgdrugbank.compnas.orgiiarjournals.orgnih.gov.

This compound exerts its cytotoxic effects by binding to the DNA-Topo I covalent complex, thereby stabilizing it and preventing the re-ligation of the nicked DNA strand wikipedia.orgprobes-drugs.orgdrugbank.comnih.govpnas.orgiiarjournals.orgnih.gov. This stabilization traps Topo I in the cleavage complex, leading to DNA damage when the replication fork collides with the trapped enzyme, ultimately inducing apoptosis probes-drugs.orgdrugbank.comiiarjournals.org. This compound acts as an uncompetitive inhibitor, meaning it binds more efficiently to the enzyme-substrate complex than to the enzyme or DNA alone probes-drugs.orgdrugbank.compnas.orgnih.gov.

Key structural features of this compound and camptothecin derivatives are critical for their Topo I inhibitory activity:

20(S)-Chiral Center: The (S) configuration at the chiral carbon at position 20 within the E-ring is essential for activity wikipedia.orgnih.govcabidigitallibrary.orgpnas.org. The hydroxyl group at this position forms a crucial hydrogen bond with Asp533 in the Topo I enzyme, stabilizing the drug-enzyme-DNA complex wikipedia.orgcabidigitallibrary.orgpnas.orgnih.gov. The 20(R) stereoisomer is inactive wikipedia.orgnih.govcabidigitallibrary.orgpnas.org.

Intercalation: this compound mimics a DNA base pair and intercalates between the upstream (−1) and downstream (+1) DNA base pairs at the enzyme-induced cleavage site probes-drugs.orgdrugbank.compnas.orgnih.gov. This intercalation displaces the downstream DNA, preventing re-ligation drugbank.compnas.org.

Lactone Ring Stability: The lactone form of this compound is the pharmacologically active species, although it exists in a pH-dependent equilibrium with its inactive carboxylate form in physiological environments mdpi.comwikipedia.orgdrugbank.comnih.gov.

SAR studies have shown that modifications at positions 7, 9, 10, and 11 of the camptothecin skeleton can significantly influence antitumor activity tandfonline.comcabidigitallibrary.orgnih.govnih.gov. For this compound, the presence of a dimethylaminomethyl group at position 9 and a hydroxyl group at position 10 contributes to its enhanced water solubility and improved antitumor activity compared to the parent camptothecin wikipedia.orgcabidigitallibrary.org.

Development and Evaluation of Novel Camptothecin Derivatives

The challenges associated with camptothecin's solubility and stability have driven extensive research into the development of hundreds of novel derivatives wikipedia.orgmdpi.comtandfonline.comnih.govcabidigitallibrary.orgresearchgate.netnih.govnih.gov. The primary objectives of these modifications are to improve efficacy, selectivity, and pharmacokinetic properties, while also addressing issues such as drug efflux pump susceptibility and toxicity researchgate.netnih.govacs.org. Structural modifications have primarily focused on the A, B, and E rings of the CPT core structure researchgate.netnih.govacs.org.

Key research findings and examples of novel camptothecin derivatives include:

7-Position Modifications: Alkyl substitutions at position 7 have shown increased cytotoxicity, lipophilicity, potency, and stability in human plasma wikipedia.org. Examples include silatecans and karenitecins, which possess alkylsilyl groups at position 7 wikipedia.org. Novel 7-oxyiminomethyl derivatives, such as gimatecan, have demonstrated marked cytotoxic potency, potent Topo I inhibition, increased intracellular accumulation, and enhanced lactone stability nih.gov.

Hexacyclic Analogs: The introduction of methylenedioxy or ethylenedioxy groups between positions 10 and 11 to form a five or six-membered ring has led to hexacyclic CPT analogues with improved water solubility and increased potency wikipedia.org.

E-Ring Modifications (Homocamptothecin): Homocamptothecin (hCPT) is a semi-synthetic analog featuring a seven-membered beta-hydroxylactone ring, resulting from the insertion of a methylene (B1212753) spacer in the E-ring cabidigitallibrary.orgnih.govaacrjournals.org. This modification significantly enhances lactone stability and reduces protein binding in human plasma, while retaining Topo I poisoning properties and showing increased DNA cleavage and antiproliferative activity compared to CPT nih.govaacrjournals.org.

Nanoparticle Formulations: To enhance solubility and stability, polymeric nanoparticle formulations have been developed. For instance, CRLX101, a conjugate of camptothecin with a cyclodextrin-poly(ethylene glycol) copolymer, has shown a greater than 1000-fold increase in apparent solubility and improved pharmacokinetics and antitumor activity in preclinical studies compared to parent camptothecin mdpi.comnih.gov.

Prodrug Strategies and Carrier Conjugates: Prodrugs and carrier-linked derivatives are designed to improve the delivery and sustained release of the active lactone form. T-0128, an analog with a carrier molecule linked by amino acids, demonstrated improved efficacy and a superior therapeutic index compared to this compound in xenograft models iiarjournals.org. Another example is BAY 38-3441, a prodrug created by conjugating camptothecin to a carbohydrate moiety with a peptide spacer, aiming to stabilize the lactone ring for prolonged cellular exposure to the active form iiarjournals.org.

Hybrid Compounds: Research also explores the hybridization of CPT with other bioactive compounds to potentially enhance therapeutic effects researchgate.netnih.gov.

These ongoing research efforts underscore the dynamic nature of medicinal chemistry in refining existing drug scaffolds to develop more effective and safer therapeutic agents.

Novel Drug Delivery Systems Research

Investigations into Localized Drug Delivery Platforms

Localized drug delivery represents a promising strategy to increase the concentration of Topotecan directly at the tumor site, bypassing systemic circulation and minimizing off-target effects. This approach is particularly relevant for tumors that are difficult to treat with conventional systemic administration, such as those located in the brain. proquest.comnih.gov Research in this area focuses on innovative methods to deposit the drug directly onto or within the cancerous tissue.

A novel approach for localized cancer therapy involves plasma-assisted drug deposition. This technique utilizes cold atmospheric plasma, an ionized gas, to deliver chemotherapeutic agents like this compound directly onto cancer cells. mdpi.comnih.gov This method is being explored particularly for glioblastoma (GBM), an aggressive brain cancer where the blood-brain barrier significantly limits the effectiveness of systemically administered drugs. proquest.commdpi.com

In this technique, a device such as a helium plasma jet combined with a nebulizer is used to spray and deposit this compound onto the target cells. proquest.commdpi.com Research on human brain cancer cell lines (U-251mg) has shown that this plasma-assisted deposition can lead to a synergistic effect between the drug and the plasma treatment. nih.gov Studies have demonstrated that this method enhances drug stability without altering the chemical structure of this compound's active A-ring. begellhouse.combegellhouse.com The plasma deposition process leads to a significant reduction in the metabolic activity and mass of glioblastoma cells compared to the application of this compound without plasma. mdpi.com This suggests that plasma-based delivery may improve drug uptake and/or the chemotherapeutic action of this compound. mdpi.combegellhouse.com

Initial findings indicate that this method not only maintains the biological activity of this compound but may also enhance its stability. begellhouse.com These results present a new avenue for local drug application that could be applicable to a range of cancers. nih.gov

Table 1: Effect of Plasma-Assisted this compound Deposition on Glioblastoma Cells (U-251mg)

Treatment GroupConcentration (nM)Reduction in Metabolic Activity (%)Reduction in Cell Mass (%)
Wet TPT12.05.03%15.77%
Wet TPT13.79.83%23.58%
Wet TPT24.026.55%47.31%
Plasma-Deposited TPT12.0Enhanced Effect (p < 0.01)Enhanced Effect (p < 0.0001)
Plasma-Deposited TPT13.7Enhanced Effect (p < 0.0001)Enhanced Effect (p < 0.0001)
Plasma-Deposited TPT24.0Enhanced Effect (p < 0.0001)Enhanced Effect (p < 0.0001)

This table summarizes the comparative effects of standard "wet" deposition versus plasma-assisted deposition of this compound on the U-251mg glioblastoma cell line 72 hours post-treatment. The plasma deposition method showed a statistically significant enhancement in reducing both metabolic activity and cell mass compared to the wet application at equivalent concentrations. proquest.commdpi.comresearchgate.net

Research on Liposomal and Nanoparticle Formulations

To address the limitations of conventional this compound delivery, researchers have extensively investigated liposomal and nanoparticle-based systems. nih.govresearchgate.net These nanocarriers are designed to protect the drug from premature degradation, prolong its circulation time, and facilitate its accumulation in tumor tissues. nih.govaacrjournals.org By encapsulating this compound, these formulations can maintain the drug in its active lactone form, which is prone to hydrolysis and inactivation at physiological pH. aacrjournals.org

Various types of nanoparticles have been developed, including those made from biodegradable polymers like poly(lactide-co-glycolide) (PLGA) and solid lipid nanoparticles (SLNs). nih.govmedcraveonline.com Studies on PLGA nanoparticles have demonstrated the ability to provide sustained release of this compound for over a week under both physiological and acidic tumor microenvironmental conditions. nih.gov Similarly, SLNs have shown a prolonged release profile compared to the free drug. medcraveonline.com

Liposomal formulations have also shown great promise. aacrjournals.org For instance, a novel formulation, FF-10850, utilizes a composition of dihydrosphingomyelin (DHSM) and cholesterol to achieve stable encapsulation and a prolonged plasma half-life. nih.gov Another liposomal formulation, referred to as Topophore C, was developed based on a copper-complex loading method, achieving over 98% entrapment efficiency. nih.gov Research has consistently shown that liposomal encapsulation significantly increases the plasma area under the curve (AUC) and circulation half-life of this compound compared to the non-liposomal drug. aacrjournals.orgnih.gov For example, an optimized sphingomyelin/cholesterol liposomal formulation increased the plasma AUC by 1000-fold compared to the free drug in preclinical models. nih.gov

Table 2: Characteristics of Various this compound Nanoformulations

Formulation TypeCompositionParticle Size (nm)Entrapment Efficiency (%)Key Finding
PLGA NanoparticlesPoly(lactide-co-glycolide)243.2 ± 460.9 ± 2.2Sustained drug release for over a week; 13.05-fold increase in bioavailability. nih.gov
Solid Lipid Nanoparticles (SLN)Glyceryl monostearate158.081.75Prolonged release up to 12 hours compared to 3 hours for free drug. researchgate.net
Sphingomyelin/Cholesterol LiposomesSphingomyelin, Cholesterol~10090-1001000-fold increase in plasma AUC; protected >80% of drug from hydrolysis for up to 24h. aacrjournals.orgnih.gov
Nanostructured Lipid Carriers (NLC)Solid and liquid lipidsN/AN/A2.37 times increased permeability compared to standard hydrogel. nih.gov
FF-10850 LiposomesDihydrosphingomyelin (DHSM), CholesterolN/AN/AAchieves superior antitumor activity through preferential tumor accumulation. nih.gov

This table presents a comparative overview of different liposomal and nanoparticle formulations developed for this compound delivery, highlighting their physical characteristics and key research outcomes.

Mechanisms for Enhanced Cellular Uptake and Intratumoral Retention

A critical aspect of novel drug delivery systems is their ability to enhance the uptake of this compound by cancer cells and ensure its retention within the tumor microenvironment. nih.gov Nanoparticles and liposomes leverage both passive and active targeting mechanisms to achieve this.

Passive targeting relies on the enhanced permeability and retention (EPR) effect, where the leaky vasculature and poor lymphatic drainage of tumors allow these nanosystems to accumulate preferentially at the tumor site. nih.gov The small size of these particles, typically ranging from 1 to 1000 nm, is crucial for this process. mdpi.com

Active targeting strategies involve modifying the surface of the nanocarrier with ligands that bind to specific receptors overexpressed on cancer cells. For instance, mesoporous silica (B1680970) nanoparticles (MSNs) have been coated with a gelatin shell and functionalized with folic acid. Since many cancer cells overexpress folate receptors, these nanoparticles are internalized at a higher rate by tumor cells compared to healthy cells. Once inside the cell, the acidic environment of endosomes and lysosomes triggers the pH-sensitive gelatin shell to release the active form of this compound.

Furthermore, research into the composition of nanocarriers aims to improve drug retention. Liposomal formulations using lipids like dihydrosphingomyelin (DHSM) in combination with cholesterol have been shown to increase membrane rigidity, which reduces the rate of drug leakage from the liposome. aacrjournals.org Another strategy involves modifying the internal environment of the liposome; for example, using manganese sulfate (B86663) instead of magnesium sulfate in the liposome's interior resulted in a 60% increase in this compound's plasma AUC. aacrjournals.org Some advanced liposomes, like FF-10850, are designed for payload release mediated by factors within the tumor microenvironment, such as tumor-associated macrophages (TAMs) and local ammonia (B1221849) concentrations, leading to more effective drug delivery at the target site. nih.gov

Cellular and Molecular Mechanisms of Specific Toxicities Research Focus

Hematologic Toxicity Research

Topotecan's primary dose-limiting toxicity is myelosuppression, affecting the bone marrow's ability to produce blood cells europa.eucancercareontario.ca. This toxicity is a direct consequence of its mechanism as a topoisomerase I inhibitor, which interferes with DNA replication and leads to cell death in rapidly dividing hematopoietic stem and progenitor cells drugbank.comeuropa.eu.

Mechanisms of Neutropenia and Thrombocytopenia Induction

This compound induces neutropenia and thrombocytopenia by disrupting the critical process of DNA replication in bone marrow cells researchgate.netresearchgate.netmdpi.com. As a topoisomerase I inhibitor, this compound stabilizes the covalent complex formed between topoisomerase I and strand-cleaved DNA drugbank.comfda.gov.ph. This "ternary complex" prevents the religation of single-strand DNA breaks. When the cellular replication fork encounters this trapped complex, it leads to the formation of lethal double-stranded DNA breaks wikipedia.orgdrugbank.comprobes-drugs.org. Mammalian cells are inefficient at repairing these double-strand breaks, which ultimately triggers programmed cell death (apoptosis) in the affected cells omicsonline.orgdrugbank.comprobes-drugs.org.

This cytotoxic effect is particularly pronounced in highly proliferative cells, such as neutrophil and platelet precursors in the bone marrow, leading to a reduction in their counts europa.euresearchgate.net. Research has shown that the neutropenic effect of this compound can exhibit significant interpatient variability nih.gov. Furthermore, studies have indicated that the severity of both neutropenia and thrombocytopenia is dose-related and can be exacerbated by the extent of prior myelosuppressive chemotherapy and pre-existing renal impairment cancercareontario.canih.gov. For example, combining this compound with cisplatin (B142131) has been observed to increase the neutropenic effect by a factor of 3.5 compared to this compound administered alone nih.gov.

Research on Strategies to Mitigate Myelosuppression (e.g., G-CSF)

Research efforts have focused on strategies to mitigate this compound-induced myelosuppression, with granulocyte colony-stimulating factors (G-CSFs) being a key supportive intervention nih.goveuropa.eutandfonline.com. G-CSFs stimulate the proliferation and differentiation of neutrophil precursors, thereby aiming to reduce the duration and severity of neutropenia europa.eutandfonline.comtandfonline.com.

A notable Phase II randomized, double-blind, placebo-controlled study investigated the use of trilaciclib (B611476), a CDK4/6 inhibitor, for myelopreservation in patients receiving this compound for small cell lung cancer. The study demonstrated that trilaciclib significantly improved myelopreservation endpoints. Specifically, it led to a statistically significant reduction in the duration of severe neutropenia (DSN) in cycle 1 (P < 0.0001) and the occurrence of severe neutropenia (SN) (P = 0.016) nih.gov. Patients treated with trilaciclib also showed a reduced need for red blood cell and platelet transfusions, as well as a decreased requirement for G-CSFs and erythropoiesis-stimulating agents (ESAs) compared to the placebo group nih.gov. These findings suggest that trilaciclib may proactively protect bone marrow hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-induced damage, offering a more sustained protective effect tandfonline.com.

Table 1: Impact of Trilaciclib on Myelosuppression in this compound-Treated Patients (Phase II Study Findings)

EndpointTrilaciclib Group OutcomePlacebo Group OutcomeP-value
Duration of Severe Neutropenia (DSN) in Cycle 1ReducedNot specified< 0.0001 nih.gov
Occurrence of Severe Neutropenia (SN)ReducedNot specified0.016 nih.gov
Requirement for RBC TransfusionsFewerMoreNot specified nih.gov
Requirement for Platelet TransfusionsFewerMoreNot specified nih.gov
Requirement for G-CSF UseLessMoreNot specified nih.gov
Requirement for ESA UseLessMoreNot specified nih.gov

Gastrointestinal Toxicity Research

This compound is associated with gastrointestinal toxicities, including neutropenic colitis omicsonline.orgeuropa.eucancercareontario.cafda.gov.ph.

Underlying Mechanisms of Neutropenic Colitis

Neutropenic colitis, also referred to as typhlitis or cecitis, is a serious complication predominantly observed in patients with severe neutropenia, often induced by intensive chemotherapy such as this compound binasss.sa.crnih.gov. The exact mechanisms are complex and not fully elucidated, but several contributing factors have been identified. The prevailing theory suggests that severe neutropenia, a direct cytotoxic effect of chemotherapy, leads to a compromised mucosal barrier in the gastrointestinal tract binasss.sa.crnih.govoup.com. This impaired mucosal defense, coupled with a weakened immune system due to neutropenia, facilitates bacterial invasion of the colonic wall, which can result in necrosis and perforation binasss.sa.crnih.govoup.com.

Chemotherapeutic agents can directly induce mucosal injury, known as mucositis, creating an environment susceptible to distension and necrosis, and can also alter intestinal peristalsis nih.gov. Furthermore, emerging research indicates that chemotherapy can induce dysbiosis, or alterations in the gut microbiome, either directly or through effects on intestinal epithelial cells. This disruption of the gut barrier may further contribute to the pathogenesis of neutropenic colitis binasss.sa.crnih.gov. The ileocecal region is particularly vulnerable to neutropenic colitis due to its rich lymphoid tissue, increased stasis, and comparatively diminished vascularity nih.gov.

Pulmonary Toxicity Research

This compound has been linked to reports of interstitial lung disease (ILD), with some cases being fatal cancercareontario.cafda.gov.phmdpi.comfda.goveuropa.eu.

Investigation of Interstitial Lung Disease (ILD) Mechanisms

The precise molecular mechanisms underlying this compound-induced interstitial lung disease (ILD) are still under active investigation. However, research into chemotherapy-induced pulmonary toxicity in general provides insights into potential mechanisms that may be relevant to this compound. These mechanisms often involve direct chemical injury to pneumocytes (lung epithelial cells) or alveolar capillary endothelial cells eviq.org.auersnet.org. This direct injury can trigger the release of cytokines and recruit inflammatory cells, leading to an inflammatory cascade within the lung tissue eviq.org.auersnet.org.

Other proposed mechanisms for drug-induced pulmonary toxicity include oxidative injury, which can result from the generation of reactive oxygen species (free radicals), and cell-mediated lung injury caused by the activation of lymphocytes eviq.org.au. While this compound-associated ILD is considered a rare adverse event, it is a recognized complication cancercareontario.canih.gov. Patients with pre-existing risk factors, such as a history of ILD, pulmonary fibrosis, lung cancer, prior thoracic radiation exposure, or concurrent use of other pneumotoxic drugs and/or colony-stimulating factors, may have an increased susceptibility to developing this compound-induced ILD fda.gov.phfda.goveuropa.eu. Some studies suggest that this compound, as a topoisomerase I inhibitor, may share mechanistic similarities with other topoisomerase I inhibitors like irinotecan (B1672180), which is also known to cause ILD mdpi.comnih.gov.

Research into Off-Target Effects and Impact on Normal Proliferating Cells

Research into this compound's cellular and molecular mechanisms of specific toxicities has extensively explored its impact on healthy, rapidly dividing cells. The non-selective nature of this compound's TOP1 inhibition means that tissues with high cellular turnover are particularly susceptible to its cytotoxic effects patsnap.com.

Impact on Hematopoietic Cells

The bone marrow, a site of continuous cell proliferation, is a primary target for this compound's off-target toxicity, leading to myelosuppression. This effect is consistently identified as the main dose-limiting toxicity in preclinical and clinical studies scirp.orgeuropa.eupatsnap.comnih.govkarger.comejgo.net. This compound induces significant reductions in various hematopoietic cell lineages, resulting in conditions such as neutropenia, thrombocytopenia, and anemia scirp.orgeuropa.eupatsnap.comnih.govkarger.comejgo.net. Studies in rat models have demonstrated a significant decrease in white blood cell and lymphocyte counts following this compound administration, highlighting its suppressive effect on bone marrow activity ejgo.net. To mitigate these severe hematopoietic toxicities, high-dose this compound regimens are often supported by hematopoietic stem cell transplantation nih.govkarger.comnih.gov.

Impact on Immunological Cells (CD4+ T Cells)

Beyond general myelosuppression, specific immune cell populations are also affected. Research has shown that this compound can induce direct toxic effects, DNA damage, and cell death in non-cancerous, activated CD4+ T lymphocytes in vitro. A study analyzing the dose-time-toxicity profile of this compound on primary CD4+ T cells, chosen to model in vivo interaction given this compound's use in T-cell lymphomas, revealed that clinically achievable concentrations could induce toxic effects as early as 7 hours post-treatment researchgate.netgenapp.ba. The toxicity was observed to increase with prolonged post-treatment follow-up rather than solely with increased drug concentrations, suggesting a time-dependent mechanism of damage researchgate.netgenapp.ba. Molecular analysis indicated a marked increase in γH2AX signals (a marker of DNA double-strand breaks) in this compound-treated CD4+ T cells, signifying severe DNA damage and ongoing apoptosis genapp.ba.

Table 1: Effect of this compound on γH2AX Signals in Activated CD4+ T Cells genapp.ba

Treatment GroupPercentage of γH2AX Positive Cells (%)Fold Increase in Total γH2AX Immunofluorescence Intensity (vs. Untreated)
Untreated31.981.0
This compound Treated61.8213.0

Impact on Hepatocytes

Studies investigating hepatocellular injury have demonstrated that this compound can inhibit proliferation and induce apoptosis in normal human hepatocytes (L02 cells) in a dose-dependent manner elsevier.es. Furthermore, this compound treatment led to an increase in reactive oxygen species (ROS) levels and a decrease in glutathione (B108866) (GSH) levels in these cells, indicating the induction of oxidative stress as a contributing factor to its toxicity elsevier.es.

Table 2: Relative Cell Viability of L02 Hepatocytes After 24h this compound Treatment elsevier.es

This compound Concentration (μM)Relative Cell Viability (Mean ± SD)
0.010.9133 ± 0.04509
0.10.5167 ± 0.1102
10.2500 ± 0.06245

Impact on Gastrointestinal Tract Cells and Hair Follicles

Other rapidly proliferating normal tissues, such as those lining the gastrointestinal tract and hair follicles, are also susceptible to this compound's non-selective action europa.eupatsnap.com. Chemotherapeutic agents, including topoisomerase I inhibitors, are known to damage intestinal crypt cells, leading to mucosal atrophy and inflammation nih.govnih.gov. While this compound is associated with gastrointestinal adverse reactions europa.eu, specific detailed research findings on its direct impact on intestinal crypt cells (beyond general GI toxicity) are less extensively documented in the provided search results compared to hematopoietic cells. Similarly, hair follicles are noted as affected due to their rapid turnover europa.eupatsnap.com.

Impact on Brain Cells

Preclinical models have suggested that while this compound generally has a "minimal impact on the normal brain," its systemic use is limited by high toxicity, prompting investigation into local delivery methods to reduce systemic exposure mdpi.com. One study also reported a "pronounced effect upon the brain after systemic application of TPT in Tdp1−/− mice," indicating some level of neurotoxicity in specific genetic contexts researchgate.net.

Molecular Mechanisms Underlying Off-Target Toxicities

The off-target effects of this compound are rooted in its fundamental mechanism of interfering with DNA replication and repair in any actively dividing cell. Key molecular events contributing to these toxicities include:

DNA Damage Response (DDR) Activation : this compound induces DNA double-strand breaks, which activate cellular DDR pathways. While cancer cells, with their inherent replicative stress and DNA damage, may be more reliant on these pathways and thus more sensitive to TOP1 inhibitors, normal proliferating cells also activate these responses, leading to cell cycle arrest or apoptosis if the damage is irreparable patsnap.comascopubs.org.

Replication Stress : The primary cytotoxic mechanism of TOP1 inhibitors in dividing cells is the generation of replication fork collisions, which convert TOP1 cleavage complexes into irreversible DNA lesions ascopubs.org. This stress is not exclusive to cancerous cells.

Oxidative Stress Induction : Research indicates that this compound can generate reactive oxygen species (ROS), leading to oxidative stress and depletion of endogenous antioxidants like glutathione (GSH) in normal cells, such as hepatocytes tandfonline.comelsevier.es. This oxidative insult contributes to cellular damage and apoptosis.

Pan-Cell Cycle Effects : Although this compound's cytotoxic effects are most pronounced during the S-phase of DNA synthesis, research demonstrates that it can induce DNA damage and activate cellular stress responses, such as p53 elevation, across all phases of the cell cycle in normal cells drugbank.comnih.gov. This "pan-cycle" genotoxic stress contributes to the broad impact on proliferating normal tissues nih.gov.

Future Directions and Unmet Needs in Topotecan Research

Exploration in New Tumor Types and Disease Subtypes

Research into Topotecan's applicability extends beyond its currently approved indications for metastatic ovarian cancer, small cell lung cancer (SCLC), and cervical cancer drugs.comcancerresearchuk.org. Investigations are underway to assess its efficacy in novel tumor types and specific disease subtypes. For instance, preclinical studies have demonstrated this compound's activity against retinoblastoma, a childhood eye cancer. In these models, a combination of this compound and carboplatin (B1684641) proved more effective than existing triple-drug therapies, suggesting this compound could potentially replace etoposide (B1684455) in retinoblastoma treatment regimens aacrjournals.org.

Furthermore, this compound is being explored in other small cell cancers that originate outside the lungs, such as those found in the bladder and cervix, showing promising responses in early clinical trials when combined with berzosertib cancer.gov. In prostate cancer, metronomic dosing of this compound, both as a monotherapy and in combination with docetaxel (B913), has shown the ability to suppress markers associated with epithelial-mesenchymal transition (EMT) and stem-like cell populations in aggressive variant prostate cancer models aacrjournals.org. This suggests a potential role in targeting specific aggressive subtypes. The evolving understanding of SCLC subtypes (e.g., A, N, P, I, based on gene overexpression) is also guiding research to identify which patients might benefit most from this compound-containing regimens, moving towards more tailored therapeutic approaches pharmacytimes.com.

Advanced Strategies to Overcome Acquired Resistance

Acquired resistance remains a significant challenge in cancer therapy, including for this compound. Efforts are focused on understanding the mechanisms of resistance and developing strategies to circumvent them. A notable advancement involves combining this compound with berzosertib, an inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein, which plays a crucial role in DNA damage repair. In a clinical trial for relapsed SCLC, this combination demonstrated tumor shrinkage in patients whose cancers had become resistant to prior chemotherapy, with responses lasting over six months cancer.gov. This highlights the potential of targeting DNA repair pathways to re-sensitize resistant tumors to this compound.

Additionally, the investigation of metronomic this compound administration in aggressive variant prostate cancers has revealed its capacity to suppress EMT markers aacrjournals.org. EMT is a process frequently implicated in drug resistance and metastasis, suggesting that modulating this pathway could be a strategy to overcome resistance to this compound in certain contexts. This compound's efficacy has also been evaluated in both platinum-sensitive and platinum-resistant/refractory ovarian cancer, indicating ongoing research into its utility in different resistance settings nih.govnih.gov.

Further Optimization of Combination Regimens and Administration Schedules

Optimizing this compound's therapeutic index involves refining its combination regimens and administration schedules. Weekly this compound regimens have been investigated in recurrent SCLC and relapsed ovarian cancer, showing promising activity and favorable tolerability nih.gov. In untreated SCLC, a combination of weekly this compound, paclitaxel, and cisplatin (B142131) was found to be well-tolerated and active nih.gov.

The combination of this compound with berzosertib for SCLC is undergoing further evaluation in a randomized Phase 2 trial, comparing the combination therapy to this compound alone cancer.gov. Preclinical studies in retinoblastoma have demonstrated that the combination of this compound and carboplatin was superior to other combinations, including this compound plus vincristine (B1662923), or etoposide plus carboplatin plus vincristine aacrjournals.org. This underscores the importance of identifying optimal synergistic drug pairings. For cervical cancer, this compound is typically administered in combination with cisplatin drugs.comcancerresearchuk.org. Research also continues into metronomic dosing schedules of this compound, both as a single agent and in combination with docetaxel, particularly in aggressive variant prostate cancers, aiming to identify molecular signatures that could serve as biomarkers for treatment efficacy aacrjournals.org. The significant activity of this compound in SCLC, especially in patients sensitive to prior chemotherapy, further supports its continued incorporation into optimized combination chemotherapy regimens nih.gov.

Integration with Immunotherapy and Other Emerging Therapeutic Modalities

The integration of this compound with novel therapeutic modalities, including immunotherapy and targeted therapies, represents a significant area of future research. While this compound is a conventional chemotherapy, its interaction with the immune system and its potential to enhance the effects of immunotherapies are being explored. For instance, specific subtypes of SCLC, such as the 'I' subtype, have shown a strong response to immunotherapy, suggesting avenues for combination approaches where this compound might prime the tumor for immune attack or act synergistically with immune checkpoint inhibitors pharmacytimes.com.

Beyond immunotherapy, this compound's combination with targeted agents like berzosertib (an ATR inhibitor) has shown clinical promise in SCLC, demonstrating the value of combining this compound with drugs that target specific molecular pathways cancer.gov. The landscape of relapsed SCLC is also seeing the emergence of novel agents such as tarlatamab, a delta-like protein 3 (DLL3) bispecific T-cell engager, and ifanatamab derutecan, a B7-H3 antibody-drug conjugate that utilizes a topoisomerase I inhibitor payload (deruxtecan) pharmacytimes.com. These developments highlight a trend towards combining established mechanisms of action, like topoisomerase I inhibition, with highly targeted delivery or immune-modulating strategies.

Personalized Medicine Approaches Based on Biomarker-Driven Research

The shift towards personalized medicine is critical for optimizing this compound's use, relying on biomarker-driven research to predict response and guide treatment decisions. In SCLC, research is actively characterizing distinct molecular subtypes (A, N, P, I) based on gene overexpression pharmacytimes.com. Identifying these subtypes and associated biomarkers is crucial for predicting which patients are most likely to benefit from this compound-based therapies or novel combinations.

In aggressive variant prostate cancers, bulk RNA-sequencing and single-cell omics methodologies are being employed to identify molecular signatures that could serve as novel biomarkers for monitoring treatment efficacy and disease progression in response to metronomic this compound administration aacrjournals.org. Further studies involving techniques like CRISPR knockdown of specific genes, such as HAS3, are needed to fully elucidate the significance of these novel mechanisms and their impact on cancer stemness and treatment efficacy aacrjournals.org. Such biomarker research aims to move beyond a "one-size-fits-all" approach, enabling clinicians to select patients who are most likely to respond to this compound, thereby maximizing therapeutic benefit and minimizing unnecessary exposure to toxicity.

Repurposing for Local Administration to Reduce Systemic Toxicities

To mitigate systemic toxicities associated with intravenous this compound, research is exploring strategies for local administration, which could allow for higher drug concentrations at the tumor site while reducing systemic exposure. Clinical trials are investigating intrathecal administration of this compound in the post-consolidation setting for high-risk embryonal central nervous system (CNS) tumors in young children patsnap.com. This method directly delivers the drug to the cerebrospinal fluid, bypassing the blood-brain barrier and potentially reducing systemic side effects.

Another promising local delivery approach is chronic convection-enhanced delivery (CED) of this compound for recurrent malignant glioma patsnap.com. CED involves continuous, controlled infusion of the drug directly into the brain tumor or surrounding tissue, creating a pressure gradient that facilitates widespread distribution within the target area. These localized delivery methods aim to improve the therapeutic index of this compound by concentrating the drug where it is needed most, thereby enhancing efficacy against localized tumors and reducing the burden of systemic adverse effects.

Studies on the Influence of the Tumor Microenvironment and Microbiome on Response

The tumor microenvironment (TME) and the host microbiome are increasingly recognized as critical determinants of cancer progression and response to therapy. Future research on this compound is expected to delve into how these complex biological systems influence its efficacy and resistance. The TME, comprising various cell types (e.g., stromal cells, immune cells, endothelial cells) and extracellular matrix components, can create physical and biochemical barriers to drug delivery and influence drug metabolism and cellular response. Understanding how this compound interacts with specific components of the TME, such as tumor-associated fibroblasts or immune suppressive cells, could reveal new targets for combination therapies that enhance drug penetration or overcome TME-mediated resistance.

Similarly, the gut and tumor microbiomes are emerging as significant modulators of drug efficacy and toxicity. The enzymatic activities of microbial communities can metabolize chemotherapy drugs, affecting their bioavailability and active concentrations. Conversely, chemotherapy can alter the microbiome, potentially impacting immune responses and systemic inflammation. Future studies may investigate if specific microbial signatures correlate with this compound response or resistance, and whether modulating the microbiome (e.g., through probiotics or fecal microbiota transplantation) could improve this compound's therapeutic outcomes or mitigate its side effects. This area of research holds potential for identifying novel predictive biomarkers and developing microbiome-targeted co-therapies to optimize this compound's effectiveness.

Q & A

Q. What is the mechanism of action of topotecan, and how does it influence experimental design in oncology research?

this compound inhibits topoisomerase I by stabilizing the DNA-topoisomerase I complex, leading to replication fork collapse and DNA double-strand breaks. In preclinical studies, this mechanism necessitates careful timing of drug administration relative to cell cycle synchronization (e.g., S-phase targeting) . Experimental designs often incorporate DNA damage response assays (e.g., γ-H2AX foci quantification) and comet assays to validate target engagement .

Q. What are the key pharmacokinetic (PK) parameters of this compound, and how do they correlate with hematologic toxicity?

this compound exhibits biexponential plasma decay, with systemic clearance (CL) of lactone and total drug averaging 18.5 ± 7.0 and 6.5 ± 2.4 L/h/m², respectively . Pharmacodynamic (PD) modeling using sigmoid maximum-effect relationships shows that systemic exposure (AUC) correlates with neutropenia and thrombocytopenia severity. Researchers should monitor AUC values > 200 ng·h/mL for dose-limiting myelosuppression in pediatric and adult trials .

Q. Which preclinical models are most relevant for studying this compound’s antitumor efficacy?

Orthotopic neuroblastoma xenografts (e.g., SK-N-AS, SK-N-DZ) are widely used, with complete responses achieved at lactone exposures of 88 ng·h/mL . For glioblastoma, ex vivo human brain slice models treated with 100 nM this compound for 18 hours show upregulated CD74high/MHChigh microglial signatures, mimicking immunomodulatory effects observed in vitro .

Advanced Research Questions

Q. How can researchers optimize this compound dosing schedules to mitigate hematologic toxicity while maintaining efficacy?

Randomized phase II trials demonstrate that daily ×5 dosing (1.5 mg/m² IV) induces higher response rates (22.6%) in ovarian cancer compared to weekly 24-hour infusions (3.1%), despite increased grade 4 neutropenia (94% vs. 52%) . Bayesian adaptive designs with real-time PK monitoring (e.g., lactone AUC < 150 ng·h/mL) allow dynamic dose adjustments to balance toxicity and efficacy .

Q. What evidence supports this compound’s role as a radiosensitizer, and how does genotype influence this effect?

In xenograft models, this compound enhances radiation-induced DNA damage in TP53-mutant tumors but shows limited activity in ATM-deficient backgrounds . Researchers should prioritize tumors with intact homologous recombination repair pathways and validate genotype-phenotype relationships using CRISPR-Cas9 screens or patient-derived organoids .

Q. What biomarkers predict response to this compound in solid tumors, and how are they validated?

High ISG15 expression correlates with improved progression-free survival (PFS) in non-small-cell lung cancer (NSCLC) patients receiving this compound/bevacizumab (HR = 0.62, p = 0.08) . Validation requires multi-omics integration (RNA-seq + IHC) in phase II basket trials, with pre-specified endpoints for biomarker-stratified subgroups .

Q. How can drug resistance to this compound be overcome in recurrent small-cell lung cancer (SCLC)?

Resistance mechanisms include upregulation of ABCG2 efflux pumps and TOP1 mutations. Co-administration with ABCG2 inhibitors (e.g., Ko143) or PARP inhibitors (e.g., olaparib) restores sensitivity in vitro . Clinical trials should incorporate sequential biopsies to assess TOP1 mutation clonality and ABCG2 expression dynamics .

Q. What methodologies are used to study this compound’s immunomodulatory effects beyond direct cytotoxicity?

Single-cell RNA sequencing (scRNA-seq) of glioblastoma slices treated with 100 nM this compound reveals CD74high/MHChigh microglial polarization, which is validated using cytokine-release assays (e.g., IL-6, TNF-α suppression) . Flow cytometry panels targeting MHC-II and CD74 are essential for functional validation in primary microglia .

Q. How does this compound’s pharmacokinetics differ between pediatric and adult populations, and what drives this variability?

Pediatric patients exhibit 30% higher lactone clearance (22.1 vs. 18.5 L/h/m²) due to increased renal elimination (67.5% urinary recovery vs. 38.7% in adults) . Population PK models incorporating body surface area (BSA) and glomerular filtration rate (GFR) improve dose individualization in children .

Q. What statistical approaches are optimal for analyzing contradictory efficacy data across this compound clinical trials?

For phase III trials comparing oral vs. IV this compound in SCLC, Bayesian hierarchical models account for heterogeneity in prior treatment exposure and performance status . Sensitivity analyses using inverse probability weighting adjust for imbalances in post-study therapies (e.g., 33% vs. 35% third-line use) .

Methodological Notes

  • PK/PD Modeling : Use NONMEM or Monolix for nonlinear mixed-effects modeling of this compound lactone AUC-toxicity relationships .
  • Biomarker Validation : Apply REMARK criteria for retrospective biomarker studies, with independent training/validation cohorts .
  • Preclinical Models : Orthotopic xenografts require in vivo bioluminescence imaging for longitudinal efficacy assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Topotecan
Reactant of Route 2
Reactant of Route 2
Topotecan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.